MC-Val-Cit-PAB-dimethylDNA31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C78H101N10O19+ |
|---|---|
Molecular Weight |
1482.7 g/mol |
IUPAC Name |
[1-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-30-yl]piperidin-4-yl]-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-dimethylazanium |
InChI |
InChI=1S/C78H100N10O19/c1-40(2)62(83-56(91)22-15-14-16-33-87-57(92)27-28-58(87)93)76(101)82-52(21-18-32-80-77(79)102)75(100)81-49-25-23-48(24-26-49)39-88(11,12)51-29-34-86(35-30-51)50-37-53(90)63-55(38-50)106-72-64(84-63)59-60-68(96)46(8)71-61(59)73(98)78(10,107-71)104-36-31-54(103-13)43(5)70(105-47(9)89)45(7)67(95)44(6)66(94)41(3)19-17-20-42(4)74(99)85-65(72)69(60)97/h17,19-20,23-28,31,36-38,40-41,43-45,51-52,54,62,66-67,70,94-95H,14-16,18,21-22,29-30,32-35,39H2,1-13H3,(H8-,79,80,81,82,83,84,85,90,91,92,93,96,97,98,99,100,101,102)/p+1/b19-17+,36-31-,42-20+/t41-,43+,44+,45+,52-,54-,62-,66-,67+,70+,78-/m0/s1 |
InChI Key |
ZPRVTBDKPIFAGV-SVJSIQBQSA-O |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-dimethylDNA31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) component, MC-Val-Cit-PAB-dimethylDNA31. This document details the molecular interactions, cellular pathways, and cytotoxic effects of this conjugate, supported by experimental data and detailed methodologies.
Core Principle: Targeted Drug Delivery
This compound is an agent-linker conjugate designed for targeted delivery to cancer cells. It consists of three key components:
-
MC (Maleimidocaproyl): A linker component that allows for stable conjugation to a monoclonal antibody (mAb).
-
Val-Cit-PAB: A cleavable linker system sensitive to the tumor microenvironment.
-
dimethylDNA31: The cytotoxic payload.
When conjugated to a tumor-targeting monoclonal antibody, this ADC is designed to circulate in the bloodstream with minimal off-target toxicity. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, leading to the release of the potent cytotoxic agent, dimethylDNA31, directly within the malignant cell.
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of an ADC containing this compound can be delineated into several distinct stages:
Stage 1: Circulation and Tumor Targeting The intact ADC circulates systemically. The monoclonal antibody component dictates the specificity of the ADC, guiding it to tumor cells that overexpress the target antigen.
Stage 2: Internalization Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments of the cell.
Stage 3: Lysosomal Cleavage of the Linker The Val-Cit-PAB linker is engineered to be stable in the bloodstream but susceptible to cleavage within the lysosomal environment of the cell. Lysosomes contain a variety of proteases, including cathepsin B, which is often upregulated in tumor cells. Cathepsin B recognizes and cleaves the dipeptide bond between valine (Val) and citrulline (Cit) in the linker.[1][2][3][4]
Stage 4: Self-Immolative Cascade and Payload Release The cleavage of the Val-Cit bond initiates a self-immolative cascade of the PAB (p-aminobenzyl alcohol) spacer. This electronic cascade results in the release of the active cytotoxic payload, dimethylDNA31, from the linker in its unmodified, potent form.[1][5]
Stage 5: Cytotoxicity through RNA Polymerase Inhibition The released dimethylDNA31 is a potent inhibitor of RNA polymerase. By binding to and inhibiting this crucial enzyme, dimethylDNA31 disrupts the transcription of DNA into RNA, a fundamental process for protein synthesis and cell survival. The inhibition of RNA polymerase leads to a cascade of downstream effects, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in the cancer cell.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in the mechanism of action and its experimental evaluation, the following diagrams are provided.
Caption: Mechanism of Action of an ADC with this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Workflow for a Cathepsin B-mediated cleavage assay.
Quantitative Data Summary
The following table summarizes hypothetical in vitro cytotoxicity data for an antibody-drug conjugate utilizing the this compound system against various cancer cell lines.
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free dimethylDNA31 |
| Breast Cancer | |||
| SK-BR-3 | High HER2 | 0.5 | 0.01 |
| MDA-MB-468 | Low/No HER2 | >1000 | 0.01 |
| Gastric Cancer | |||
| NCI-N87 | High HER2 | 1.2 | 0.02 |
| AGS | Low/No HER2 | >1000 | 0.02 |
| Lymphoma | |||
| Karpas-299 | High CD30 | 0.8 | 0.005 |
| Ramos | No CD30 | >1000 | 0.005 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected antigen-dependent cytotoxicity. Actual IC50 values would be determined experimentally.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC using a resazurin-based cell viability assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-drug conjugate (ADC) stock solution
-
Free dimethylDNA31 payload stock solution
-
Unconjugated monoclonal antibody (isotype control)
-
96-well, black, clear-bottom tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, free dimethylDNA31, and the unconjugated antibody in complete medium.
-
Carefully remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 72 to 96 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cathepsin B-Mediated Linker Cleavage Assay
This protocol describes a method to assess the cleavage of the Val-Cit linker by cathepsin B using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Antibody-drug conjugate (ADC)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of active recombinant human cathepsin B (e.g., 100 nM).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS.
-
Develop a method to separate and detect the intact ADC, the cleaved linker-payload, and the free dimethylDNA31 payload.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact ADC and the released payload at each time point.
-
Plot the concentration of the released payload over time to determine the rate of linker cleavage.
-
Conclusion
The this compound system represents a sophisticated approach to cancer therapy, leveraging the specificity of antibodies to deliver a potent RNA polymerase inhibitor directly to tumor cells. The mechanism relies on a series of well-defined steps, including targeted binding, internalization, and specific enzymatic cleavage of the linker, culminating in the intracellular release of the cytotoxic payload. The in-depth understanding of this mechanism, supported by robust experimental evaluation, is crucial for the continued development and optimization of next-generation antibody-drug conjugates.
References
A Technical Guide to the Physicochemical Properties of Valine-Citrulline-PABC Constructs
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system is a critical component in the design of modern antibody-drug conjugates (ADCs). Its structure is engineered for high stability in systemic circulation and for precise, controlled cleavage by specific enzymes within target tumor cells.[1] This guide provides an in-depth overview of the core physicochemical properties of Val-Cit-PAB constructs, detailed experimental protocols for their characterization, and visualizations of key mechanisms and workflows.
Core Physicochemical Properties
The efficacy and safety of an ADC are intrinsically linked to the physicochemical properties of its linker-payload. The Val-Cit-PAB system is designed to balance stability in the bloodstream with efficient payload release inside cancer cells.[1]
1.1. Stability
Linker stability is paramount to prevent premature drug release in circulation, which can lead to off-target toxicity and a reduced therapeutic index.[2][3]
-
Plasma Stability: Val-Cit-PAB linkers generally exhibit good stability in human plasma.[4] However, they are known to be unstable in mouse plasma due to cleavage by the extracellular enzyme carboxylesterase 1C (Ces1C).[5][6] This is a critical consideration for preclinical evaluation in murine models.[5][6] Modifications, such as adding a glutamic acid residue (Glu-Val-Cit), have been shown to enhance stability in mouse plasma by blocking Ces1C access.[5][6]
-
Enzymatic Lability: The linker is designed for cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][7][] However, studies have shown that other enzymes, such as human neutrophil elastase, can also cleave the Val-Cit bond, potentially contributing to off-target toxicities like neutropenia.[2][4][9]
-
pH and Temperature: Like most bioconjugates, the stability of Val-Cit-PAB ADCs can be affected by fluctuations in pH and temperature, which can lead to conformational changes, aggregation, or degradation.[10]
1.2. Solubility and Aggregation
Hydrophobicity is a key challenge associated with the Val-Cit-PAB linker, especially when combined with hydrophobic payloads like monomethyl auristatin E (MMAE).[4][9]
-
Hydrophobicity-Induced Aggregation: Increased hydrophobicity can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[11] This aggregation can negatively impact manufacturability, pharmacokinetics, and potency.[11][12][13]
-
Solubility: The inherent hydrophobicity of the Val-Cit-PAB construct can limit the achievable DAR before encountering solubility and aggregation issues.[9] Introducing hydrophilic moieties into the linker design is a common strategy to improve solubility and allow for higher DARs without compromising stability.[9][14]
1.3. Drug Release Kinetics
The rate of drug release is a critical determinant of an ADC's efficacy. The process is initiated by the enzymatic cleavage of the Val-Cit dipeptide.
-
Enzymatic Cleavage: In the acidic environment of the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the PAB group.[1]
-
Self-Immolation: This cleavage triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which then fragments to release the unmodified, active cytotoxic payload.[1][6] This "self-immolative" mechanism is crucial for ensuring the drug is released in its most potent form.[1]
| Property | Key Characteristic | Influencing Factors | Analytical Methods |
| Stability | Generally stable in human plasma; unstable in mouse plasma.[5][6] | Species-specific enzymes (e.g., Ces1C), pH, temperature.[5][6][10] | LC-MS, ELISA.[11] |
| Solubility | Inherently hydrophobic, especially with hydrophobic payloads.[4][9] | Payload logP, Drug-to-Antibody Ratio (DAR).[13] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[13] |
| Aggregation | Prone to aggregation at higher DARs.[11][12] | Hydrophobicity of linker-payload, ADC concentration.[13] | SEC, Hydrophobic Interaction Chromatography (HIC).[13][15] |
| Drug Release | Two-stage process: enzymatic cleavage followed by self-immolation.[1] | Cathepsin B concentration, lysosomal pH.[7] | In vitro cleavage assays with LC-MS analysis.[7][11] |
Experimental Protocols
Characterizing Val-Cit-PAB ADCs requires a suite of analytical techniques to assess stability, purity, and drug load.[15][16]
2.1. Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
-
Objective: To quantify ADC integrity and drug deconjugation over time in plasma from different species (e.g., human, mouse).[11]
-
Materials:
-
ADC construct
-
Anticoagulated plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
-
-
Methodology:
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma for each species.[11]
-
Incubate the samples at 37°C.[11]
-
At designated time points (e.g., 0, 6, 24, 48, 168 hours), withdraw an aliquot.[11]
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by protein precipitation with an organic solvent.[11]
-
Analyze the samples by LC-MS to measure the concentration of intact ADC and released payload.
-
2.2. Protocol: Lysosomal Cleavage Assay
This assay evaluates the intended drug release mechanism by measuring linker cleavage in the presence of lysosomal enzymes.
-
Objective: To confirm the specific cleavage of the Val-Cit linker by lysosomal proteases like Cathepsin B.[11]
-
Materials:
-
ADC construct
-
Purified Cathepsin B or rat/human liver lysosomal fractions
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)[11]
-
Cathepsin B inhibitor (for specificity control)
-
37°C incubator
-
LC-MS system
-
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 1-10 µM) in the assay buffer.[7][11]
-
Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM) or the lysosomal fraction.[7][11]
-
For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.[11]
-
Incubate all samples at 37°C.[7]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop the reaction.[7]
-
Analyze the samples by LC-MS to quantify the released payload.
-
2.3. Protocol: Characterization of Drug-to-Antibody Ratio (DAR) and Aggregation
Determining the average DAR and the extent of aggregation is crucial for quality control and ensuring batch-to-batch consistency.
-
Objective: To measure the average number of drug molecules conjugated per antibody and to quantify high molecular weight species (aggregates).
-
Materials:
-
Purified ADC sample
-
Appropriate buffers for HIC and SEC
-
HPLC system with HIC and SEC columns
-
-
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining DAR distribution.[15] It separates ADC species based on hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. It is the primary method for quantifying aggregates (dimers, trimers, etc.) versus the desired monomeric ADC.[14]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used for more detailed DAR analysis, including at the light- and heavy-chain levels.[15]
-
Visualizations: Mechanisms and Workflows
3.1. Intracellular Cleavage Pathway
The following diagram illustrates the sequence of events from ADC internalization to payload release within a target cancer cell.
3.2. Experimental Workflow for ADC Characterization
This diagram outlines the typical workflow for producing and analyzing a Val-Cit-PAB based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. criver.com [criver.com]
In Vitro and In Vivo Stability of the MC-Val-Cit-PAB Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. Its stability in systemic circulation and subsequent cleavage within the tumor microenvironment are paramount to the efficacy and safety of an ADC. This technical guide provides an in-depth analysis of the in vitro and in vivo stability of the MC-Val-Cit-PAB linker, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms.
Core Concepts of MC-Val-Cit-PAB Linker Stability
The MC-Val-Cit-PAB linker is designed to be a cleavable linker system.[1][2] Its stability is contingent on its environment. In systemic circulation, the linker is intended to remain intact to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][3] Upon internalization of the ADC into a target cancer cell, the linker is designed to be cleaved by specific lysosomal proteases, releasing the active drug.
The key components of the linker system and their roles are:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a thiol group on a cysteine residue.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][5][] The choice of valine and citrulline is crucial; citrulline, being a non-proteinogenic amino acid, contributes to the linker's stability in circulation.[]
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer.[3] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[3]
Quantitative Data on Linker Stability
The stability of the MC-Val-Cit-PAB linker has been evaluated in various preclinical models. A key finding is the differential stability observed between human/primate plasma and rodent plasma.[7][8] This discrepancy is primarily attributed to the activity of a specific carboxylesterase, Ces1c, in mouse plasma, which can prematurely cleave the Val-Cit linker.[8][9] This highlights the importance of selecting appropriate animal models for preclinical evaluation.
Table 1: In Vitro Stability of Val-Cit Containing Linkers in Plasma
| ADC/Linker Construct | Species | Incubation Time (hours) | Percent Intact ADC Remaining | Reference |
| Linker 5-VC-PABC-Aur0101 | Mouse | 108 | ~20% | [7] |
| Linker 7-VC-PABC-Aur0101 | Mouse | 108 | ~60% | [7] |
| vc-MMAE | Human | Not Specified | High Stability | [8] |
| vc-MMAE | Mouse | Not Specified | Lower Stability due to Ces1c | [8] |
Table 2: In Vivo Half-life of ADCs with MC-Val-Cit-PAB-MMAE Linker
| ADC Construct | Species | Half-life of Intact ADC | Key Findings | Reference |
| n501-MMAE | Wild-type Mice | 2.69 ± 0.59 h | Fusion with an anti-human serum albumin nanobody extended the half-life nearly 5-fold. | [8] |
| 8 different vc-MMAE ADCs | Human | 3.8 to 6.2 days (acMMAE) | Plasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days. | [8] |
| Polatuzumab vedotin | Human | ~12 days | Demonstrates prolonged stability in humans. | [8] |
| Enfortumab vedotin | Human | ~3.4 days | Shows moderate stability in human circulation. | [8] |
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. Standard methodologies include in vitro plasma stability assays and in vivo pharmacokinetic studies.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.
Methodology: [2]
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.[2]
-
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability and clearance of an ADC and the rate of premature payload release.
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats, non-human primates).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification of Intact ADC (ELISA-Based):
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal.
-
-
Quantification of Free Payload (LC-MS/MS-Based):
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant containing the small molecule free payload by LC-MS/MS.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the MC-Val-Cit-PAB linker's function and evaluation.
References
The Linchpin of Payload Delivery: A Technical Guide to the PAB Self-Immolative Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), acting as a sophisticated molecular trigger for the controlled release of potent cytotoxic payloads. Its elegant mechanism ensures that the highly toxic drug remains inactive and securely attached to the antibody carrier while in systemic circulation, only to be unleashed upon internalization into the target cancer cell. This in-depth technical guide elucidates the core function, mechanism of action, and experimental validation of the PAB spacer, providing a comprehensive resource for researchers in the field of targeted cancer therapy.
Core Function and Mechanism of Action
The primary role of the PAB self-immolative spacer is to create a stable linkage between the antibody and the cytotoxic drug that is designed to fragment, or "self-immolate," in a predictable and efficient manner under specific intracellular conditions. This process is not a direct cleavage of the PAB unit itself but is rather initiated by the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).
The mechanism of drug release is a well-orchestrated electronic cascade known as a 1,6-elimination reaction. The sequence of events is as follows:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by its acidic environment and high concentration of proteases.
-
Enzymatic Cleavage of the Trigger: Within the lysosome, enzymes such as Cathepsin B recognize and cleave the specific dipeptide linker (e.g., Val-Cit) attached to the PAB spacer.
-
Initiation of Self-Immolation: The enzymatic cleavage exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade.
-
1,6-Elimination and Payload Release: The unmasked aniline nitrogen donates its lone pair of electrons into the aromatic ring, triggering a 1,6-elimination reaction. This results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and the release of the unmodified, fully active cytotoxic payload.
This controlled release mechanism is paramount for preventing premature drug release in the bloodstream, thereby minimizing off-target toxicity to healthy tissues and widening the therapeutic window of the ADC.
Quantitative Data on PAB-Containing ADCs
The stability and efficacy of ADCs are critical parameters evaluated during their development. The inclusion of a PAB self-immolative spacer, typically in conjunction with a cleavable linker like Val-Cit, has been shown to provide a good balance of plasma stability and efficient intracellular drug release.
Table 1: Plasma Stability of ADCs with Val-Cit-PAB Linkers
| ADC Construct | Plasma Source | Incubation Time (days) | Remaining Conjugated ADC (%) | Reference |
| Trastuzumab-vc-PABC-MMAE | Human | 14 | No significant degradation | [1] |
| Trastuzumab-vc-PABC-MMAE | Mouse (BALB/c) | 14 | < 5% | [1] |
| anti-HER2-VC(S)-MMAE | Human | 6 | Not specified, but stable | [2] |
| anti-HER2-VC(S)-MMAE | Cynomolgus Monkey | 6 | Not specified, but stable | [2] |
| anti-HER2-VC(S)-MMAE | Rat (Sprague Dawley) | 6 | Significant degradation | [2] |
| anti-HER2-VC(S)-MMAE | Mouse (CD1) | 6 | Significant degradation | [2] |
Note: The instability of some Val-Cit linkers in mouse plasma is attributed to the carboxylesterase Ces1c, which can prematurely cleave the linker. This highlights the importance of selecting appropriate animal models for preclinical evaluation.
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB-MMAE
| ADC | Target Cell Line | Antigen | IC50 (nM) | Reference |
| cMet hemiasterlin (B1673049) ADC (VCit linker) | EBC-1 | cMet | 0.03 | [3] |
| cMet hemiasterlin ADC (VCit linker) | HT-29 | cMet | 0.20 | [3] |
| anti-HER2-VC(S)-MMAE | KPL-4 (HER2+) | HER2 | ~0.1 | [4] |
| anti-HER2-VC(R)-MMAE (non-cleavable control) | KPL-4 (HER2+) | HER2 | ~0.3 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of ADCs containing PAB self-immolative spacers.
Synthesis of a Val-Cit-PAB-MMAE Drug-Linker
This protocol outlines the key steps for the synthesis of the commonly used mc-Val-Cit-PABC-MMAE drug-linker payload.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Coupling of Val-Cit-PAB to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and DIPEA in anhydrous DMF.
-
Add HATU to the solution and stir for 1 hour at room temperature.
-
Monitor the reaction completion by analytical RP-HPLC.
-
Purify the resulting Fmoc-Val-Cit-PAB-MMAE by preparative RP-HPLC and lyophilize to obtain a white solid.[5]
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in a solution of 20% piperidine in DMF.
-
Stir the reaction for 30 minutes at room temperature.
-
Monitor the deprotection by analytical RP-HPLC.
-
Remove the solvent under vacuum to obtain the deprotected NH2-Val-Cit-PAB-MMAE.
-
-
Conjugation of the Maleimide Group:
-
Dissolve the NH2-Val-Cit-PAB-MMAE in anhydrous DMF.
-
Add a solution of MC-NHS in DMF to the reaction mixture.
-
Stir for 2 hours at room temperature.
-
Monitor the reaction completion by analytical RP-HPLC.
-
Purify the final product, mc-Val-Cit-PABC-MMAE, by preparative RP-HPLC and lyophilize.
-
Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic release of the payload from the ADC.
Materials:
-
ADC construct (e.g., Antibody-mc-Val-Cit-PABC-MMAE)
-
Purified human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT).[6]
-
Quenching Solution: Acetonitrile with an internal standard.
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).
-
Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[6]
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the cleavage reaction by adding the Cathepsin B solution and incubate at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding an excess of the cold quenching solution.
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Monitor the parent mass of the payload and a specific fragment ion for accurate quantification.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add the different concentrations of the ADC or control antibody.
-
Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (human cancer cell line)
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously (or as appropriate for the ADC).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathway of PAB Self-Immolation
Caption: Mechanism of PAB self-immolation and payload release.
Experimental Workflow for ADC Synthesis and Conjugation
Caption: Workflow for ADC synthesis and conjugation.
Logical Relationship of In Vitro and In Vivo ADC Evaluation
Caption: Logical flow of ADC evaluation from in vitro to in vivo.
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. Its well-defined 1,6-elimination mechanism provides a reliable and efficient means of intracellular drug release, which is crucial for maximizing anti-tumor efficacy while minimizing systemic toxicity. A thorough understanding of the PAB spacer's function, coupled with robust experimental validation, is essential for the successful development of the next generation of antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zymeworks.com [zymeworks.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the DNA Damage Landscape: A Technical Guide to Payloads for Next-Generation Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. While early ADCs predominantly featured microtubule inhibitors, there is a growing and significant trend towards the exploration and implementation of DNA-damaging agents as payloads.[1][2] These payloads offer distinct advantages, including profound potency, often in the picomolar range, and the ability to target both rapidly dividing and quiescent cancer cells, a feature that can be critical for treating slow-growing solid tumors.[3][4][5] Furthermore, their unique mechanisms of action can overcome resistance to other classes of chemotherapeutics.[6] This in-depth technical guide provides a comprehensive overview of the core DNA-damaging payloads, their mechanisms of action, the experimental protocols for their evaluation, and the intricate signaling pathways they trigger.
Core DNA-Damaging Payloads for ADCs
The arsenal (B13267) of DNA-damaging payloads for ADCs is expanding, with several classes demonstrating significant preclinical and clinical efficacy. These agents can be broadly categorized by their mechanism of interaction with DNA.
1. DNA Alkylating and Crosslinking Agents:
-
Pyrrolobenzodiazepines (PBDs): These natural products act as DNA minor groove binding agents.[6] PBD dimers are particularly potent as they can form covalent interstrand crosslinks, effectively stalling critical cellular processes like replication and transcription, leading to cell death.[7] Their high potency makes them suitable for targeting tumors with low antigen expression.[8]
-
Duocarmycins and Indolinobenzodiazepines (IGNs): These synthetic agents also bind to the minor groove of DNA and exert their cytotoxic effects through DNA alkylation.[9] Some newer IGNs have been engineered as mono-alkylating agents to improve their therapeutic index.[3][10]
2. DNA Cleaving Agents:
-
Calicheamicins: This class of enediyne antibiotics induces double-strand DNA breaks.[11][12] Upon activation, they undergo a Bergman cyclization to generate a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to strand scission.[11] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) are two approved ADCs that utilize a calicheamicin (B1180863) payload.[4]
3. Topoisomerase Inhibitors:
-
Camptothecin Analogs (SN-38 and Deruxtecan): These payloads inhibit topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[13][14] By trapping the enzyme-DNA cleavage complex, they lead to the accumulation of single-strand DNA breaks, which can be converted to lethal double-strand breaks during DNA replication.[13] Sacituzumab govitecan (Trodelvy®) and trastuzumab deruxtecan (B607063) (Enhertu®) are prominent examples of ADCs with topoisomerase I inhibitor payloads.[13][15]
Quantitative Comparison of DNA-Damaging Payloads
The in vitro potency of DNA-damaging payloads is a critical parameter in ADC development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various payloads across different cancer cell lines.
| Payload Class | Payload Example | Cancer Cell Line | IC50 (pM) | Reference |
| PBD Dimer | Tesirine | Various | Sub-nanomolar to picomolar | [9] |
| Talirine | AML cell lines | Picomolar | [8] | |
| IGN (mono-alkylator) | DGN462 | Various | 2 - 3000 | [9] |
| Calicheamicin | N-acetyl-γ-calicheamicin | Neuroblastoma cell lines | ~50 - 200 | [15] |
| Topoisomerase I Inhibitor | SN-38 | HCT116 (colorectal) | Varies | [16] |
| Deruxtecan (DXd) | HCC1954 (breast) | Varies | [17] |
In Vivo Efficacy of ADCs with DNA-Damaging Payloads
The ultimate validation of an ADC's therapeutic potential lies in its in vivo efficacy. Xenograft models are commonly used to assess the anti-tumor activity of these conjugates.
| ADC Target | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CD33 | PBD (mono-alkylator) | AML xenograft | Single dose, 100 µg/kg | Complete and durable responses | [8] |
| EGFR | IGN (mono-alkylator) | Head and neck carcinoma HSC-2 | Single i.v. injection | Dose-dependent antitumor activity | [10] |
| HER2 | Deruxtecan (DXd) | NCI-N87 and HCC-1954 | Single i.v. dose | Significant tumor regression | [4] |
| Folate Receptor α | IGN (mono-alkylator) | KB (cervical cancer) | Single i.v. injection, 0.9–6.9 mg/kg | Dose-dependent antitumor activity | [10] |
| Undisclosed | DNA mono-alkylator | Osteosarcoma PDX | 10 mg/kg, Q7dx2 | Complete tumor regressions | [18] |
Signaling Pathways Activated by DNA-Damaging Payloads
The cytotoxicity of DNA-damaging payloads is mediated through the activation of complex intracellular signaling networks, primarily the DNA Damage Response (DDR) and apoptosis pathways.
DNA Damage Response (DDR)
Upon sensing DNA lesions, cells activate a sophisticated signaling cascade to arrest the cell cycle and initiate DNA repair. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are central to this response.
Caption: General overview of the DNA Damage Response (DDR) pathway.
PBD-Induced DNA Damage Response: PBD dimers induce interstrand crosslinks, which are recognized by the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways.[1][19] The stalled replication forks resulting from these lesions lead to the activation of the ATR-Chk1 signaling axis, while the subsequent generation of double-strand breaks activates the ATM-Chk2 pathway.[7][20]
Caption: Signaling cascade initiated by PBD-induced DNA crosslinks.
Calicheamicin-Induced DNA Damage Response: Calicheamicin generates DNA double-strand breaks, which are potent activators of the ATM kinase.[11][12] Activated ATM then phosphorylates a cascade of downstream targets, including CHK2 and p53, to orchestrate cell cycle arrest and apoptosis.[11][21]
Caption: ATM-mediated response to calicheamicin-induced DNA breaks.
Apoptosis Pathway
Ultimately, if the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is often mediated by the p53 tumor suppressor protein and involves the activation of a cascade of caspases.
Topoisomerase I Inhibitor-Induced Apoptosis: Topoisomerase I inhibitors trap the cleavage complex, leading to DNA breaks that activate the DDR.[13] This, in turn, can lead to p53-dependent or -independent apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[14][21]
Caption: Intrinsic apoptosis pathway triggered by topoisomerase I inhibitors.
Experimental Protocols for ADC Evaluation
A robust and standardized set of in vitro and in vivo assays is crucial for the preclinical evaluation of ADCs with DNA-damaging payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete growth medium.[9][22]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[9][22]
-
ADC Treatment: Prepare serial dilutions of the ADC in fresh medium and add 50 µL to the respective wells. Include untreated control wells.[9]
-
Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and payload.[9][22]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[22]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[10][22]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[9]
In Vitro Bystander Effect Assay
This assay evaluates the ability of a payload released from target cells to kill neighboring antigen-negative cells.
Workflow:
References
- 1. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Antibody-Drug Conjugates with Potent DNA Alkylating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 14. karger.com [karger.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. purepeg.com [purepeg.com]
- 19. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and evaluation of novel, potent DNA alkylating agents and their antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Conjugating MC-Val-Cit-PAB-dimethylDNA31 to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of a maleimide-functionalized linker-payload, MC-Val-Cit-PAB-dimethylDNA31, to a thiol-containing antibody. The protocol outlines the necessary steps for antibody reduction, linker-payload conjugation, and subsequent purification and characterization of the resulting Antibody-Drug Conjugate (ADC). The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker commonly used in ADC development, and dimethylDNA31 is a potent cytotoxic payload.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. | Storage |
| Monoclonal Antibody (mAb) | In-house or Commercial | N/A | 2-8°C |
| This compound | Custom Synthesis | N/A | -20°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 | Room Temp |
| L-Cysteine | Sigma-Aldrich | C7352 | Room Temp |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Polysorbate 20 (Tween 20) | Sigma-Aldrich | P9416 | Room Temp |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| Sodium Phosphate, Dibasic (Na2HPO4) | Sigma-Aldrich | S9763 | Room Temp |
| Sodium Phosphate, Monobasic (NaH2PO4) | Sigma-Aldrich | S9638 | Room Temp |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 | Room Temp |
| Sephadex G-25 Desalting Column | Cytiva | 17-0851-01 | Room Temp |
| Amicon Ultra-4 Centrifugal Filter Units | MilliporeSigma | UFC801024 | Room Temp |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004593 | Room Temp |
| Size Exclusion Chromatography (SEC) Column | Waters | 186002165 | Room Temp |
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Buffer Preparation: Prepare a reduction buffer consisting of 50 mM sodium phosphate, 50 mM NaCl, and 2 mM EDTA at pH 7.4.
-
Antibody Preparation: Dialyze the antibody into the reduction buffer. Adjust the antibody concentration to 10 mg/mL.
-
TCEP Addition: Prepare a 10 mM stock solution of TCEP in the reduction buffer. Add the required volume of TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2.5:1.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Desalting: Remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated Sephadex G-25 desalting column using the reduction buffer as the eluent.
-
Concentration Measurement: Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Linker-Payload Conjugation
This protocol describes the conjugation of the maleimide-functionalized linker-payload to the reduced antibody.
-
Linker-Payload Preparation: Dissolve the this compound in DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution to achieve a final molar ratio of linker-payload to antibody of 5:1. The final DMSO concentration in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark with gentle agitation.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of L-cysteine relative to the linker-payload and incubate for 30 minutes at room temperature.
ADC Purification and Formulation
This protocol describes the purification of the ADC from unreacted linker-payload and other impurities.
-
Purification: Purify the ADC using a Sephadex G-25 desalting column to remove excess linker-payload and quenching agent.
-
Buffer Exchange: Exchange the buffer of the purified ADC into a formulation buffer (e.g., 20 mM histidine, 240 mM sucrose, 0.02% Polysorbate 20, pH 6.0) using Amicon Ultra-4 centrifugal filter units.
-
Concentration and Sterilization: Adjust the final ADC concentration to 1-10 mg/mL and sterilize by passing it through a 0.22 µm filter.
-
Storage: Store the final ADC product at 2-8°C.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different numbers of conjugated linker-payloads.
-
Column: TSKgel Butyl-NPR
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, 20% isopropanol
-
Gradient: Linear gradient from 0% to 100% B over 30 minutes
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
The average DAR is calculated from the peak areas of the different drug-loaded species.
Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to determine the extent of aggregation in the ADC sample.
-
Column: TSKgel G3000SWxl
-
Mobile Phase: 100 mM sodium phosphate, 100 mM sodium sulfate, pH 6.8
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
The percentage of monomer, dimer, and higher-order aggregates is determined from the peak areas.
Data Presentation
| Parameter | Unconjugated Antibody | ADC Batch 1 | ADC Batch 2 |
| Concentration (mg/mL) | 10.2 | 9.8 | 10.1 |
| Average DAR (HIC) | 0 | 3.8 | 4.1 |
| Monomer Content (SEC) (%) | >99 | 98.5 | 98.2 |
| Aggregate Content (SEC) (%) | <1 | 1.5 | 1.8 |
| Endotoxin (EU/mg) | <0.1 | <0.1 | <0.1 |
Visualizations
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: Structure of the resulting Antibody-Drug Conjugate (ADC).
Application Notes and Protocols for the Development of MC-Val-Cit-PAB-dimethylDNA31 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the development of an ADC utilizing the MC-Val-Cit-PAB-dimethylDNA31 drug-linker conjugate. This system comprises a monoclonal antibody (mAb) targeting a tumor-associated antigen, a cleavable linker (MC-Val-Cit-PAB), and a potent DNA-damaging agent, dimethylDNA31, as the cytotoxic payload.[1][2]
The MC-Val-Cit-PAB linker is designed for stability in systemic circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] Upon internalization of the ADC by the target cancer cell, the linker is cleaved, releasing the dimethylDNA31 payload. As a DNA alkylating agent, dimethylDNA31 induces DNA damage, triggering cell cycle arrest and apoptosis.[4][5][6] The targeted delivery of this potent payload aims to maximize anti-tumor efficacy while minimizing systemic toxicity.[7]
These notes provide a comprehensive guide, including quantitative data summary, detailed experimental protocols, and visualizations of the ADC structure, experimental workflow, and the payload's mechanism of action to aid researchers in the successful development and characterization of this compound ADCs.
Data Presentation
The following table summarizes typical quantitative data obtained during the development and characterization of a this compound ADC. Note that these values are illustrative and optimal results will vary depending on the specific antibody, target antigen, and cell line used.
| Parameter | Method | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 | [1][8] |
| Mass Spectrometry (LC-MS) | 3.8 | [9][10] | |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% | |
| In Vitro Cytotoxicity (IC50) | Cell-Based Viability Assay (e.g., MTT) | 10 - 100 ng/mL | [11] |
| Antigen Positive Cell Line | |||
| Antigen Negative Cell Line | >1000 ng/mL | [12] | |
| In Vivo Efficacy | Xenograft Mouse Model | Tumor Growth Inhibition | [13] |
| (Tumor Growth Inhibition) |
Mandatory Visualizations
Caption: Structure of the this compound ADC.
Caption: Experimental workflow for ADC development and characterization.
Caption: Proposed signaling pathway of the dimethylDNA31 payload.
Experimental Protocols
Antibody Reduction and Conjugation
This protocol outlines the reduction of interchain disulfide bonds of the monoclonal antibody and subsequent conjugation with the this compound drug-linker.
Materials:
-
Purified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
PBS with 1 mM EDTA, pH 7.4 (Conjugation Buffer)
-
Quenching solution: N-acetylcysteine (10 mM in water)
-
Desalting columns (e.g., PD-10)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the mAb into the Conjugation Buffer using a desalting column according to the manufacturer's instructions.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a calculated volume of 10 mM TCEP solution to the mAb solution to achieve a final molar excess of TCEP (typically 2-5 fold molar excess over mAb).
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Drug-Linker Preparation:
-
While the antibody is being reduced, prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.[14] Ensure the compound is fully dissolved.
-
-
Conjugation Reaction:
-
Allow the reduced antibody solution to cool to room temperature.
-
Add the prepared drug-linker stock solution to the reduced antibody. The molar ratio of the drug-linker to the antibody will influence the final DAR and should be optimized (a common starting point is a 5-10 fold molar excess).[15]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[16]
-
-
Quenching the Reaction:
-
Add an excess of the quenching solution (e.g., 20-fold molar excess of N-acetylcysteine over the drug-linker) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Characterization of the ADC
2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[1][2][8]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) and using the following formula:[][18]
-
Average DAR = Σ(% Peak Area of DARn * n) / 100
-
2.2. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC by measuring its ability to kill target cells.[12]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC and unconjugated antibody (as a control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or antibody solutions. Include wells with medium only as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[12]
Antibody Internalization Assay
This assay is crucial to confirm that the antibody is internalized by the target cells, a prerequisite for the intracellular release of the payload.[19][20]
Materials:
-
Antigen-positive cancer cell line
-
Fluorescently labeled secondary antibody that recognizes the ADC's primary antibody
-
Live-cell imaging system or flow cytometer
-
Cell culture-treated plates or slides
Procedure:
-
Seed the antigen-positive cells on plates or slides suitable for imaging or flow cytometry and allow them to adhere.
-
Treat the cells with the ADC at a predetermined concentration (e.g., 1-10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
For imaging, fix and permeabilize the cells. For flow cytometry, proceed with live-cell staining.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells to remove the unbound secondary antibody.
-
Analyze the cells using a fluorescence microscope or flow cytometer to visualize and quantify the internalized ADC. An increase in fluorescence signal inside the cells over time indicates internalization.[21]
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. library.kab.ac.ug [library.kab.ac.ug]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 20. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 21. Core Reagent for ADC Internalization Assay:Unveiling the Cellular Internalization Process via pH-Sensitive Dye Detection | ACROBiosystems [acrobiosystems.com]
Synthesis of MC-Val-Cit-PAB Linker for Antibody-Drug Conjugate (ADC) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a widely utilized, enzyme-cleavable linker in ADC development. Its Val-Cit dipeptide motif is designed to be stable in systemic circulation but is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells, leading to the targeted release of the cytotoxic payload.[1][][3] This application note provides detailed protocols for the synthesis of the MC-Val-Cit-PAB linker, a crucial intermediate for the production of ADCs.
Mechanism of Action
The MC-Val-Cit-PAB linker's mechanism of action relies on the specific enzymatic cleavage of the Val-Cit dipeptide by cathepsin B within the target cancer cell. Following the binding of the ADC to its target antigen on the cell surface and subsequent internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the amide bond between valine and citrulline. This cleavage event triggers a self-immolative cascade of the PAB spacer, ultimately releasing the active cytotoxic drug.[1][4] This targeted drug release mechanism minimizes systemic toxicity to healthy tissues.[]
Experimental Protocols
The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that can be achieved through various reported methodologies. An improved synthetic route with a high overall yield has been described, avoiding significant epimerization.[3][5] The following protocols are based on established chemical synthesis methods.[3][5][6]
Materials and Reagents
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Fmoc-L-Valine-N-hydroxysuccinimide ester (Fmoc-Val-OSu)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Diisopropyl ether
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Rink amide resin (for solid-phase synthesis)
Synthesis of Fmoc-Val-Cit-PAB
This protocol outlines a solution-phase synthesis approach.
Step 1: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) and HBTU (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C and add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PABOH.
Step 2: Fmoc Deprotection of Fmoc-Cit-PABOH
-
Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure. Co-evaporate with DMF to ensure complete removal of piperidine. The resulting H₂N-Cit-PABOH can be used in the next step without further purification.
Step 3: Coupling of Fmoc-Valine to H₂N-Cit-PABOH
-
Dissolve the crude H₂N-Cit-PABOH (1.0 eq) in anhydrous DMF.
-
Add Fmoc-Val-OSu (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.[5]
-
Monitor the reaction by TLC or HPLC.
-
After completion, remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography using a gradient of methanol in dichloromethane (e.g., 3-12% MeOH/CH₂Cl₂) to yield Fmoc-Val-Cit-PAB.[5]
Synthesis of MC-Val-Cit-PAB
Step 4: Fmoc Deprotection of Fmoc-Val-Cit-PAB
-
Dissolve Fmoc-Val-Cit-PAB (1.0 eq) in a 20% solution of piperidine in DMF.[6]
-
Stir at room temperature for 30 minutes.[6]
-
Monitor the reaction by TLC or HPLC.
-
After complete deprotection, concentrate the solution under high vacuum to obtain the crude H₂N-Val-Cit-PAB as a solid, which can be used directly in the next step.[6]
Step 5: Coupling of Maleimidocaproic Acid (MC)
-
Dissolve the crude H₂N-Val-Cit-PAB (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve MC-OSu (1.1 eq) in anhydrous DMF.
-
Add the MC-OSu solution to the H₂N-Val-Cit-PAB solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, purify the final product, MC-Val-Cit-PAB, by preparative HPLC.
Data Presentation
The following table summarizes the reported yields for the key synthetic steps in the preparation of a Val-Cit-PAB containing drug-linker. Note that yields can vary depending on the specific reaction conditions, scale, and purification methods.
| Step | Product | Reported Yield | Reference |
| Coupling of Fmoc-Val-Cit and PABOH | Fmoc-VC-PABA | 82% | [6] |
| Overall synthesis of Fmoc-Val-Cit-PAB | Fmoc-Val-Cit-PAB | 85% | [5] |
| Coupling of Fmoc-VC-PAB-PNP with MMAE | Fmoc-VC-PAB-MMAE | 78% | [7] |
| Alternative MC-Val-Cit-PABOH synthesis | Mc-Val-Cit-PABOH | 50% (overall) | [3] |
Visualizations
Synthesis Workflow of MC-Val-Cit-PAB Linker
Caption: Workflow for the solution-phase synthesis of the MC-Val-Cit-PAB linker.
ADC Mechanism of Action
Caption: Mechanism of action of a Val-Cit linker-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MC-Val-Cit-PAB-dimethylDNA31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The ADC linker-payload, MC-Val-Cit-PAB-dimethylDNA31, combines a potent DNA alkylating agent, dimethylDNA31, with a clinically validated cleavable linker system. This application note provides a detailed overview and experimental protocols for evaluating the in vitro cytotoxicity of ADCs utilizing this advanced linker-payload system.
The MC-Val-Cit-PAB linker is designed for selective cleavage by intracellular proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This linker comprises a maleimidocaproyl (MC) group for stable conjugation to an antibody, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. Upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome, Cathepsin B cleaves the Val-Cit moiety, initiating the release of the dimethylDNA31 payload. The released dimethylDNA31 then exerts its potent cytotoxic effect by alkylating DNA, leading to cell cycle arrest and apoptosis.
These protocols are designed to guide researchers in assessing the potency, specificity, and mechanism of action of ADCs employing the this compound system.
Data Presentation
The following table summarizes hypothetical quantitative data from in vitro cytotoxicity assays performed on an ADC constructed with the this compound linker-payload. The data illustrates the target-specific potency of the ADC.
| Cell Line | Target Antigen Expression | ADC IC50 (pM) | Free dimethylDNA31 IC50 (pM) |
| Cell Line A | High | 15 | 5 |
| Cell Line B | Low | 850 | 6 |
| Cell Line C | Negative | >10,000 | 5 |
Note: IC50 values are representative and will vary depending on the target antigen, antibody, and specific cell line used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC stock solution (in a suitable vehicle, e.g., PBS)
-
Free dimethylDNA31 payload stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the free dimethylDNA31 payload in complete culture medium. A typical concentration range to test for a potent ADC would be from 1 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or free payload to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the payload.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements. A typical incubation time for apoptosis induction is 24-48 hours.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Reagent Addition:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Plot the luminescence signal against the ADC concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Visualizations
Caption: Workflow for assessing ADC cytotoxicity.
Caption: ADC mechanism leading to cell death.
Application Notes and Protocols for In Vivo Efficacy Models of Val-Cit-PAB Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies for Antibody-Drug Conjugates (ADCs) utilizing the Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker system. The protocols and data presented herein are essential for the preclinical evaluation of this important class of targeted cancer therapeutics.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapies that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The Val-Cit-PAB linker is a cornerstone of modern ADC design, engineered for stability in circulation and efficient cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon internalization, the linker is cleaved, releasing the cytotoxic payload to induce cancer cell death.[2] This document outlines the key in vivo models and experimental protocols for assessing the efficacy of Val-Cit-PAB based ADCs.
Mechanism of Action of Val-Cit-PAB Based ADCs
The therapeutic effect of a Val-Cit-PAB ADC is a multi-step process:
-
Binding and Internalization: The ADC circulates systemically and binds to a specific target antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker.[1]
-
Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1]
-
Induction of Cell Death: The released payload, commonly a potent anti-mitotic agent like Monomethyl Auristatin E (MMAE), disrupts essential cellular processes. MMAE, for instance, inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4]
In Vivo Efficacy Models
The selection of an appropriate in vivo model is critical for the preclinical evaluation of ADCs. The most commonly used models are xenografts, where human cancer cells are implanted into immunocompromised mice.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into mice.[5] CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.[6]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into mice.[7] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[6]
-
Humanized Mouse Models: These models involve engrafting human immune cells into immunocompromised mice, making them suitable for evaluating ADCs with immune-modulating properties or payloads.[]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo efficacy studies of Val-Cit-PAB based ADCs.
Table 1: Efficacy of Anti-CD30 ADC (Brentuximab Vedotin) in a Karpas-299 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | q4d x 4 | 0 | [9] |
| E2 ADC (DAR 2) | 1.0 | q4d x 4 | Significant | [9] |
| E4 ADC (DAR 4) | 0.5 | q4d x 4 | Significant | [9] |
| E8 ADC (DAR 8) | 0.5 | q4d x 4 | Significant | [9] |
Table 2: Efficacy of Anti-HER2 and Anti-HER3 Bispecific ADC in a JIMT-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| PBS | - | Single Dose | 0 | [10] |
| 23V-MMAE | 0.3 | Single Dose | Not Significant | [10] |
| 23V-MMAE | 1.0 | Single Dose | Not Significant | [10] |
| 23V-MMAE | 3.0 | Single Dose | ~30 | [10] |
| Combo (2V-MMAE + 3V-MMAE) | 3.0 | Single Dose | ~30 | [10] |
Table 3: Efficacy of Anti-Her2 ADCs in NCI-N87 and HCC-1954 Xenograft Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| NCI-N87 | Anti-Her2 ADC | 10 | Single Dose | Significant Tumor Regression | [11] |
| HCC-1954 | Anti-Her2 ADC | 10 | Single Dose | Significant Tumor Regression | [11] |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Xenograft Efficacy Study
This protocol outlines the key steps for conducting an in vivo efficacy study of a Val-Cit-PAB based ADC in a xenograft mouse model.
1. Cell Line Selection and Culture:
- Select a human cancer cell line with well-characterized expression of the target antigen.
- Culture the cells under standard conditions to ensure they are in the exponential growth phase before implantation.[7]
2. Animal Model Selection:
- Use immunocompromised mice (e.g., NOD/SCID, NSG) to prevent rejection of the human tumor cells.[7]
- Acclimatize the animals to the facility for at least one week before the start of the experiment.
3. Tumor Implantation:
- Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.[10]
- Monitor the mice regularly for tumor growth.
4. Randomization and Treatment:
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][10]
- Administer the ADC, vehicle control, or other control antibodies intravenously (IV) via the tail vein according to the specified dosing schedule.[12]
5. Monitoring and Endpoints:
- Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[12]
- Monitor the body weight of the mice as an indicator of systemic toxicity.[2]
- The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and survival.
- Euthanize the animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.
6. Data Analysis:
- Calculate the mean tumor volume for each group at each time point.
- Calculate the percentage of TGI for each treatment group compared to the vehicle control group.
- Perform statistical analysis to determine the significance of the observed differences between groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Cysteine-Linked Maleimide ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The conjugation of the drug to the antibody is a critical quality attribute (CQA) that directly impacts the ADC's efficacy, safety, and pharmacokinetics.[1][2] For ADCs utilizing maleimide-based linkers, conjugation typically occurs at cysteine residues, often through the reduction of interchain disulfide bonds, yielding a heterogeneous mixture of species with different numbers of drugs attached.[3]
The average number of drugs conjugated to a single antibody is defined as the Drug-to-Antibody Ratio (DAR).[1][2] Accurate and precise determination of the DAR and the distribution of different drug-loaded species is mandatory during development and for quality control. This document provides detailed protocols for the most common analytical techniques used to calculate the DAR of cysteine-linked maleimide (B117702) ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Maleimide Conjugation
The core of this ADC chemistry is the Michael addition reaction, where the maleimide functional group reacts with the sulfhydryl (thiol) group of a cysteine residue on the antibody.[4] This reaction is highly efficient and specific for thiols under mild pH conditions (typically 6.5-7.5), forming a stable thioether bond.[4][] The process begins with the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which are then available for conjugation with the maleimide-linker-drug construct.
Caption: Workflow of cysteine-directed maleimide conjugation.
Analytical Methods for DAR Determination
Several analytical techniques can be employed to determine the DAR. HIC is often used for analyzing the intact ADC, while RP-HPLC is typically used for reduced subunits. LC-MS provides definitive mass confirmation for either approach.
Caption: General analytical workflow for ADC DAR determination.
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing technique that separates ADC species based on their hydrophobicity.[6] Since the drug-linker is typically hydrophobic, species with a higher drug load are more hydrophobic and elute later from the HIC column.[7][8] This method allows for the analysis of the intact ADC, preserving the non-covalent interactions between antibody chains.[6][9]
Experimental Protocol
-
Sample Preparation:
-
Chromatographic Conditions:
-
Set up the HPLC or UPLC system, preferably a bio-inert system to prevent corrosion from high salt concentrations.[12]
-
Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Inject 10-20 µg of the prepared ADC sample.[11]
-
Run the gradient as detailed in the table below.
-
Monitor the elution profile at 280 nm.
-
Data Presentation: HIC Parameters
| Parameter | Recommended Setting |
| Column | TSKgel Butyl-NPR, Protein-Pak Hi Res HIC, Agilent AdvanceBio HIC |
| Mobile Phase A | 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[6][12] |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol[6][7] |
| Flow Rate | 0.5 - 1.0 mL/min[6][10] |
| Column Temperature | 25 - 30 °C[6] |
| Detection | UV at 280 nm[10] |
| Gradient | Linear gradient from 0% to 100% B over 20-30 minutes[6][10] |
Data Analysis
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of the total area for each peak.
-
Calculate the weighted average DAR using the following formula[7][10]:
-
Average DAR = Σ [(% Peak Area of species * n) / 100]
-
Where 'n' is the number of drugs for that species (e.g., for DAR4, n=4).
-
Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a denaturing technique that is highly effective for analyzing the light chains (LC) and heavy chains (HC) of an ADC after reduction.[8] It separates the chains based on their hydrophobicity, allowing for the quantification of drug-loaded and unloaded chains.
Experimental Protocol
-
Sample Preparation (Reduction):
-
Chromatographic Conditions:
-
Equilibrate the RP-HPLC column with the starting mobile phase conditions.
-
Inject the reduced sample (typically 5-10 µg).
-
Run the gradient as detailed in the table below.
-
Monitor elution at 280 nm.
-
Data Presentation: RP-HPLC Parameters
| Parameter | Recommended Setting |
| Column | Wide-pore C4 or C8 column (e.g., YMC-Triart Bio C4, Agilent PLRP-S)[13] |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water[10][14] |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile[10][14] |
| Flow Rate | 0.5 - 1.0 mL/min[14] |
| Column Temperature | 60 - 80 °C (to improve peak shape) |
| Detection | UV at 280 nm[14] |
| Gradient | A shallow linear gradient, e.g., 25% to 45% B over 20-30 minutes |
Data Analysis
-
Identify and integrate the peaks corresponding to the unloaded light chain (LC), drug-loaded light chain (LC-D1), unloaded heavy chain (HC), and drug-loaded heavy chain (HC-D1, HC-D2, HC-D3).
-
Calculate the weighted average DAR using the relative peak areas of the light and heavy chains[]:
-
DAR = 2 * [ (Σ Area LC-Drug) / (Σ Area LC-Drug + Σ Area LC-Undrugged) ] + 2 * [ (Σ Area HC-Drug1 + 2Σ Area HC-Drug2 + 3Σ Area HC-Drug3) / (Σ Area HC-Drug1 + Σ Area HC-Drug2 + Σ Area HC-Drug3 + Σ Area HC-Undrugged) ]
-
Protocol 3: DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides a direct measurement of the mass of each ADC species, confirming its identity and drug load.[2][16] It can be applied to both intact (native MS) and reduced ADCs. For cysteine-linked ADCs where subunits are held non-covalently, native MS conditions are often required for intact analysis.[9][17]
Experimental Protocol
-
Sample Preparation:
-
For Intact/Native MS: Buffer exchange the ADC into a volatile buffer like ammonium acetate (B1210297) (150 mM, pH 7.0). Deglycosylation with PNGase F can simplify the resulting spectra.[2][18]
-
For Reduced MS: Follow the reduction protocol for RP-HPLC.
-
-
LC-MS Conditions:
Data Presentation: LC-MS Parameters
| Parameter | Intact (Native) Analysis | Reduced (Denaturing) Analysis |
| LC Column | Size Exclusion (SEC) or Reversed Phase (for desalting) | Reversed Phase (C4, C8, or C18)[19] |
| Mobile Phase | Volatile salt (e.g., Ammonium Acetate) | Acetonitrile/Water with 0.1% Formic Acid |
| MS Instrument | Q-TOF, Orbitrap | Q-TOF, Orbitrap |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Analysis Mode | Intact Protein Mode, low fragmentor voltage | Standard Protein Mode |
Data Analysis
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each ADC species.[16] Software like Agilent MassHunter BioConfirm or similar tools are used for this purpose.
-
Identify the mass peaks corresponding to the antibody with different numbers of drugs attached (D0, D1, D2, etc.).
-
Calculate the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR using the relative abundances.[]
-
Average DAR = Σ [(Relative Abundance of species * n)] / Σ (Relative Abundance of all species)
-
Where 'n' is the number of drugs for that species.
-
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. rapidnovor.com [rapidnovor.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Purification of MC-Val-Cit-PAB Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug. The MC-Val-Cit-PAB linker is a widely utilized system in ADC development, composed of a maleimidocaproyl (MC) spacer for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and a potent cytotoxic agent, commonly monomethyl auristatin E (MMAE).[1] The controlled and efficient purification of these complex biomolecules is critical to ensure their safety, efficacy, and batch-to-batch consistency.
This document provides detailed application notes and protocols for the purification of ADCs containing the MC-Val-Cit-PAB linker. The focus is on robust and scalable chromatography techniques to remove process-related impurities, such as unconjugated antibody, free drug-linker, aggregated forms of the ADC, and to fractionate ADC species with different drug-to-antibody ratios (DAR).
Key Purification Challenges
The conjugation process for MC-Val-Cit-PAB ADCs typically results in a heterogeneous mixture of species, including:
-
Unconjugated Antibody (DAR=0): Monoclonal antibody that has not been conjugated with the drug-linker.
-
Desired ADC Species (e.g., DAR2, DAR4): ADCs with the intended number of drug molecules per antibody.
-
Other DAR Species: A distribution of ADCs with varying drug loads.
-
Aggregates: High molecular weight species that can form during the conjugation process due to the hydrophobic nature of the drug-linker.[2][3]
-
Residual Free Drug-Linker and Solvents: Unreacted small molecules and organic solvents used during the conjugation reaction.
A multi-step purification strategy is often necessary to address these challenges and obtain a final product with the desired purity and homogeneity.[4]
Recommended Purification Workflow
A typical purification workflow for MC-Val-Cit-PAB ADCs involves a series of chromatographic steps designed to separate the product based on differences in size, charge, and hydrophobicity.
Caption: A typical multi-step workflow for the purification of ADCs.
Experimental Protocols
Protocol 1: Buffer Exchange and Removal of Small Molecule Impurities by Tangential Flow Filtration (TFF)
Tangential Flow Filtration is an efficient first step to remove unconjugated drug-linker, residual solvents (e.g., DMSO), and to exchange the buffer to one suitable for the subsequent chromatography step.[4]
Materials:
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Crude ADC conjugation mixture
-
Equilibration/Diafiltration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with the Equilibration/Diafiltration Buffer.
-
Load the crude ADC conjugation mixture into the TFF system.
-
Concentrate the ADC solution to a desired volume.
-
Perform diafiltration by adding the Diafiltration Buffer at the same rate as the permeate is being removed. A typical diafiltration process involves 5-10 diavolumes to ensure efficient removal of small molecule impurities.
-
After diafiltration, concentrate the retentate to the target ADC concentration.
-
Collect the purified and buffer-exchanged ADC solution.
Protocol 2: Separation of DAR Species by Hydrophobic Interaction Chromatography (HIC)
HIC is the primary method for separating ADC species with different drug-to-antibody ratios (DAR).[4][5][6] The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing for their separation on a HIC column.[4]
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., TSKgel Butyl-NPR, Phenyl-based column)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[4]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol[4]
Procedure:
-
Equilibrate the HIC column with 10 column volumes (CVs) of 100% Mobile Phase A.[4]
-
Inject the buffer-exchanged ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 12-15 minutes.[4]
-
Monitor the elution profile at 280 nm for the antibody and, if possible, at a wavelength specific to the cytotoxic payload.
-
Collect fractions corresponding to the desired DAR species.
-
Pool the relevant fractions for further processing.
Protocol 3: Removal of Aggregates by Size Exclusion Chromatography (SEC)
SEC is employed to remove high molecular weight (HMW) species, such as aggregates, which can form during the conjugation and purification process.[4] It also serves as a final polishing step to remove any remaining small molecule impurities.[]
Materials:
-
HPLC or FPLC system
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[4]
Procedure:
-
Equilibrate the SEC column with at least 2 CVs of the mobile phase.[4]
-
Inject the pooled HIC fractions containing the desired ADC species.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Collect the fraction corresponding to the monomeric ADC, ensuring separation from any HMW aggregate peaks.
Data Presentation
The following tables summarize expected outcomes and key parameters for the purification of MC-Val-Cit-PAB ADCs.
Table 1: Summary of Purification Techniques and Their Primary Objectives
| Purification Technique | Primary Objective | Key Parameters to Optimize |
| Tangential Flow Filtration (TFF) | Buffer exchange, removal of unconjugated drug-linker and solvents.[4] | Membrane MWCO, diafiltration volumes, transmembrane pressure. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different DARs.[5][6] | Resin type, salt type and concentration, elution gradient.[8] |
| Cation Exchange Chromatography (CEX) | Removal of aggregates and free toxins.[9] | Resin, pH, ionic strength of buffers.[3] |
| Size Exclusion Chromatography (SEC) | Removal of aggregates and final buffer exchange.[4][] | Column chemistry, mobile phase composition, flow rate. |
Table 2: Quantitative Data from ADC Purification Steps
| Purification Step | Parameter | Typical Value/Range | Reference |
| HIC Purification | Recovery of DAR=2 ADC | >60% | [10] |
| CEX (Flow-through mode) | vHMWS Reduction | ≥ 85% (to ≤ 0.1%) | [2][3] |
| Hydroxyapatite Chromatography | Aggregate Reduction | From 60% to 0.1% | [] |
| SEC | Monomer Purity | >99% | - |
Table 3: HIC Mobile Phase Compositions
| Mobile Phase | Composition |
| Mobile Phase A (Binding) | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[5] |
| Mobile Phase B (Elution) | 25 mM Sodium Phosphate, pH 7.0[5] |
Advanced Purification Strategies
Cation Exchange Chromatography (CEX)
CEX can be effectively used in a bind/elute or flow-through mode to remove protein aggregates.[9] In flow-through mode, conditions are optimized so that the ADC monomer flows through the column while aggregates and other impurities with a higher positive charge bind. This method has been shown to reduce very high molecular weight species (vHMWS) by ≥ 85% to ≤ 0.1%.[2][3]
Mixed-Mode Chromatography
Resins that combine different modes of interaction, such as cation exchange and hydrophobic interactions, can offer high-resolution separation of different DAR species and removal of various impurities in a single step.[4]
Visualization of Key Processes
HIC Separation Principle
Caption: Principle of HIC for separating ADCs based on DAR.
SEC Separation Principle
Caption: Principle of SEC for separating ADCs from aggregates.
Conclusion
The purification of MC-Val-Cit-PAB ADCs is a multi-faceted process that requires a well-designed strategy to ensure the removal of various impurities and the isolation of the desired product with a specific drug-to-antibody ratio. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust platform for achieving high purity and homogeneity. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the development and manufacturing of these important biotherapeutics. Further optimization of these methods may be required depending on the specific characteristics of the antibody and drug-linker conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Maleimide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the effective handling, storage, and use of maleimide (B117702) compounds in research and development settings. Adherence to these guidelines is essential for ensuring the integrity of the compounds and the reproducibility of experimental results.
Introduction to Maleimide Chemistry
Maleimides are thiol-reactive chemical entities widely employed for the specific covalent modification of biomolecules. The reaction proceeds via a Michael addition, where the sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the double bond of the maleimide ring. This forms a stable thioether linkage, making maleimides invaluable tools for bioconjugation, such as in the preparation of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and immobilization of biomolecules onto surfaces.[1][2][3][4] The reaction is highly selective for thiols within a pH range of 6.5-7.5.[5][6]
Storage and Handling of Maleimide Compounds
Proper storage and handling are critical to prevent degradation and maintain the reactivity of maleimide compounds. Maleimides are sensitive to moisture and light.[4][7]
Unconjugated Maleimide Compounds
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C | 12 months from receipt | Desiccated, protected from light[4][7] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C | Protected from light[4][8][9] |
Note: Transportation of the powder form can be at room temperature for up to three weeks.[7] Upon receipt, it is crucial to inspect the packaging for any damage or leakage.[7] All handling of solid maleimide compounds should be performed in a certified chemical fume hood to avoid inhalation of fine powders.[7]
Maleimide-Conjugated Biomolecules
| Storage Temperature | Duration | Conditions |
| 2-8°C | Up to 1 week | Protected from light[8][9] |
| -20°C | Up to 1 year | Addition of 50% glycerol, 5-10 mg/mL BSA, and 0.01-0.03% sodium azide. Protected from light.[8][9][10] |
Stability of Maleimide Compounds
The stability of the maleimide ring is highly dependent on pH. Hydrolysis of the maleimide ring to a non-reactive maleamic acid derivative is a competing reaction, particularly at alkaline pH.[6][11]
| pH | Temperature | Observation |
| 3.0 | 37°C | Slow decrease in absorbance at 299 nm, indicating high stability.[12] |
| 5.5 | 20°C and 37°C | Ring-opening hydrolysis is extremely slow.[12] |
| 7.4 | 20°C | Rate of hydrolysis is slower compared to 37°C and 50°C.[12] |
| 7.4 | 37°C | Hydrolysis is faster than at 20°C. Rate constant is approximately five times higher.[12] |
| 7.4 | 50°C | Rate of hydrolysis is faster than at 37°C.[12] |
| >7.5 | Not specified | Competitive reaction with free primary amines.[5][6] |
| >8.0 | Not specified | Decomposition to maleamic acids is a competing reaction.[13] |
| 11.0 | Not specified | Hydrolytic ring opening is extremely fast.[12] |
The thioether bond formed upon conjugation is generally stable; however, it can undergo a retro-Michael reaction, leading to dissociation, especially in the presence of other thiols.[4] Hydrolysis of the succinimide (B58015) ring post-conjugation can form a more stable, ring-opened structure.[4]
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol outlines a general procedure for the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule, such as a protein.
Materials
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Maleimide-functionalized compound (e.g., fluorescent dye, drug)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, thiol-free)[1][3][8]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[8]
-
Purification column (e.g., gel filtration, desalting column)[1]
Procedure
-
Prepare Biomolecule Solution: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[1][3][8]
-
(Optional) Reduction of Disulfide Bonds: If the biomolecule contains disulfide bonds that need to be reduced to free thiols, add a 10-100x molar excess of TCEP to the solution.[8][9] Incubate for 20-30 minutes at room temperature.[8] If DTT is used, it must be removed before adding the maleimide, as it will compete for the reaction.[8]
-
Prepare Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide compound in anhydrous DMSO or DMF.[8][10]
-
Conjugation Reaction: While gently stirring, add the maleimide stock solution to the biomolecule solution. A 10-20x molar excess of the maleimide compound over the biomolecule is a common starting point.[2][8][9]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][8][9]
-
Purification: Remove the unreacted maleimide compound using a suitable purification method such as gel filtration, dialysis, or HPLC.[1][9]
Experimental Workflow Diagram
Caption: Thiol-Maleimide Conjugation Workflow.
Safety and Disposal
When handling maleimide compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All work with solid maleimides should be conducted in a chemical fume hood.[7] Contaminated solid and liquid waste should be disposed of as hazardous chemical waste according to institutional guidelines.[7] Do not pour solutions containing maleimide compounds down the drain.[7] Decontaminate all glassware and surfaces that have come into contact with maleimides using a suitable laboratory detergent followed by thorough rinsing.[7]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biotium.com [biotium.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Linker Cleavage Validation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable linkers are critical components in the design of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), enabling the controlled release of potent payloads at the desired site of action. The stability of these linkers in systemic circulation and their efficient cleavage within the target microenvironment are paramount to achieving a wide therapeutic window, maximizing efficacy while minimizing off-target toxicity.[1][2][3] This document provides detailed application notes and experimental protocols for the validation of commonly used cleavable linkers.
Enzyme-Sensitive Linkers
Enzyme-sensitive linkers are designed to be cleaved by specific enzymes that are overexpressed in the target tissue or within particular subcellular compartments, such as lysosomes.[2][] A common example is the valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by lysosomal proteases like Cathepsin B.[2][3][5]
Signaling Pathway for Protease-Mediated Cleavage
The following diagram illustrates the mechanism of drug release from an ADC containing a protease-cleavable linker within a target cancer cell.
Experimental Protocol: In Vitro Cathepsin B Cleavage Assay
This protocol describes a fluorometric assay to determine the susceptibility of a peptide linker to cleavage by Cathepsin B.[5] The assay utilizes a substrate where a fluorophore is quenched. Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human Cathepsin B
-
Peptide linker conjugated to a fluorogenic substrate (e.g., AMC - 7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5[6]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If required, pre-incubate Cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure activation.[6]
-
Reaction Setup:
-
Add 50 µL of the peptide linker substrate solution to each well.
-
To initiate the reaction, add 50 µL of activated Cathepsin B solution to the sample wells.
-
For negative controls, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation: Incubate the plate at 37°C. For an endpoint assay, incubate for a fixed time (e.g., 60 minutes). For a kinetic assay, proceed immediately to the measurement step.
-
Measurement:
-
Endpoint Assay: After incubation, measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC).
-
Kinetic Assay: Immediately after adding the enzyme, place the plate in a pre-warmed (37°C) microplate reader and take fluorescence readings at regular intervals (e.g., every 2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (buffer only).
-
For the endpoint assay, compare the fluorescence of sample wells to negative controls to determine the extent of cleavage.
-
For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Data Presentation: Cathepsin B Cleavage
Table 1: Endpoint Analysis of Linker Cleavage by Cathepsin B
| Linker ID | Substrate Conc. (µM) | Fluorescence (RFU) | Fold Change vs. Control | % Cleavage |
|---|---|---|---|---|
| Control (No Enzyme) | 10 | 150 ± 15 | 1.0 | 0 |
| Linker-A | 10 | 3500 ± 120 | 23.3 | 85 |
| Linker-B (Val-Cit) | 10 | 4100 ± 98 | 27.3 | 98 |
| Linker-C | 10 | 850 ± 45 | 5.7 | 18 |
Table 2: Kinetic Parameters of Linker Cleavage by Cathepsin B
| Linker ID | Km (µM) | Vmax (RFU/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Linker-A | 25.4 | 120.5 | 0.85 | 3.35 x 10⁴ |
| Linker-B (Val-Cit) | 15.2 | 250.8 | 1.76 | 1.16 x 10⁵ |
| Linker-C | 88.1 | 55.2 | 0.39 | 4.42 x 10³ |
pH-Sensitive Linkers
pH-sensitive linkers, such as hydrazones, are designed to be stable at physiological pH (7.4) but undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[1][3][7] This differential stability allows for payload release following internalization into target cells.
Logical Workflow for pH-Sensitivity Assay
The following diagram outlines the experimental workflow for assessing the pH-dependent cleavage of a linker.
Experimental Protocol: pH-Sensitivity Hydrolysis Assay
This protocol details a method to evaluate the rate of linker cleavage at different pH values.
Materials:
-
Linker-payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or MES buffers at pH 6.0 and pH 5.0
-
Quenching solution (e.g., Tris buffer, pH 8.5)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of the linker-payload conjugate in each of the different pH buffers at a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solutions at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the hydrolysis by adding the aliquot to a quenching solution to bring the pH to a neutral/basic level where the linker is stable.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact conjugate and the released payload.
-
Data Analysis: Calculate the percentage of released payload at each time point by comparing the peak area of the released payload to the total peak area (intact conjugate + released payload). Plot the percentage of intact conjugate over time to determine the hydrolysis half-life (t½) at each pH.
Data Presentation: pH-Sensitivity Analysis
Table 3: Hydrolytic Stability of pH-Sensitive Linkers
| Linker ID | pH | Half-life (t½) in hours | % Release at 24h |
|---|---|---|---|
| Linker-D (Hydrazone) | 7.4 | > 200 | < 5% |
| 6.0 | 48.5 | 38% | |
| 5.0 | 8.2 | > 90% | |
| Linker-E (Control) | 7.4 | > 200 | < 2% |
| 6.0 | > 200 | < 5% |
| | 5.0 | 150.3 | 12% |
Redox-Sensitive Linkers
Redox-sensitive linkers, typically containing a disulfide bond, are designed to be cleaved in the reducing environment of the cytoplasm.[1] The concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM), providing a gradient for selective cleavage.[2]
Experimental Protocol: Glutathione (GSH) Cleavage Assay
This protocol assesses the stability of a disulfide linker in the presence of a physiologically relevant concentration of glutathione.
Materials:
-
Linker-payload conjugate (with disulfide bond)
-
Glutathione (GSH)
-
PBS, pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: Prepare two sets of samples. In one set, dissolve the conjugate in PBS containing 5 mM GSH. In the other (control) set, dissolve the conjugate in PBS only.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), take aliquots from each tube.
-
Analysis: Directly analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate and released payload.
-
Data Analysis: Plot the percentage of released payload against time for both the GSH-treated and control samples. Determine the cleavage rate and half-life in the presence of GSH.
Data Presentation: Redox-Sensitivity Analysis
Table 4: Cleavage of Redox-Sensitive Linkers in the Presence of Glutathione (GSH)
| Linker ID | Condition | Half-life (t½) in hours | % Cleavage at 4h |
|---|---|---|---|
| Linker-F (Disulfide) | PBS | > 100 | < 2% |
| PBS + 5 mM GSH | 1.5 | 85% | |
| Linker-G (Control) | PBS | > 100 | < 1% |
| | PBS + 5 mM GSH | > 100 | < 3% |
Photocleavable Linkers
Photocleavable linkers offer precise spatiotemporal control over payload release, as cleavage is triggered by irradiation with light of a specific wavelength, typically near-UV.[8][9]
Experimental Protocol: Photocleavage Validation Assay
This protocol validates the light-induced cleavage of a photocleavable linker.
Materials:
-
Linker-payload conjugate containing a photocleavable moiety
-
Appropriate solvent (e.g., PBS, DMSO/water)
-
UV lamp with a specific wavelength output (e.g., 365 nm)[8][9]
-
Quartz or UV-transparent cuvettes/plates
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Dissolve the conjugate in a UV-transparent solvent in a quartz cuvette or microplate. Prepare a control sample that will be kept in the dark.
-
Irradiation: Expose the sample to UV light at a fixed distance and intensity.[8][9]
-
Time-Point Sampling: Take aliquots at different time points during irradiation (e.g., 0, 1, 5, 10, 30 minutes). Keep the control sample protected from light.
-
Analysis: Analyze the irradiated and dark control samples by HPLC or LC-MS to quantify the remaining intact conjugate and the released payload.
-
Data Analysis: Calculate the percentage of cleavage at each time point and plot it against the irradiation time to determine the cleavage kinetics.
Data Presentation: Photocleavage Analysis
Table 5: Efficiency of Photocleavage at 365 nm
| Linker ID | Irradiation Time (min) | % Cleavage (Light) | % Cleavage (Dark Control) |
|---|---|---|---|
| Linker-H (Photocleavable) | 0 | 0 | 0 |
| 1 | 25 | < 1% | |
| 5 | 88 | < 1% |
| | 15 | > 95% | < 1% |
General Application Notes
-
Plasma Stability: A crucial validation step for all linker types is to assess their stability in plasma to predict in vivo performance.[2] An in vitro plasma stability assay involves incubating the conjugate in human or animal plasma at 37°C, taking time points, and quantifying the amount of intact conjugate, often via LC-MS.
-
Controls are Critical: For every assay, appropriate negative and positive controls should be included. This includes no-enzyme controls, no-GSH controls, dark controls for photocleavage, and known stable or labile linkers as benchmarks.
-
Method Validation: Analytical methods (HPLC, LC-MS) used for quantification should be properly validated for linearity, accuracy, and precision to ensure reliable data.
-
In Vivo Correlation: While in vitro assays are essential for screening and characterization, in vivo studies in relevant animal models are the definitive validation of a linker's performance, assessing both efficacy and off-target toxicities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Photocleavable PC linker [biosyn.com]
- 9. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Maleimide-Thiol Linkage Instability in ADCs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of maleimide-thiol linkages in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol linkages in ADCs?
The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a cysteine thiol in an ADC is primarily attributed to two competing chemical reactions in vivo:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the deconjugation of the drug-linker from the antibody.[1][2] This premature release of the payload can result in off-target toxicity and reduced therapeutic efficacy as the drug-linker can then react with other thiol-containing molecules in the plasma, such as albumin.[1]
-
Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis, opening the ring to form a stable maleamic acid derivative.[2][3] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[3][4] However, the rate of hydrolysis for traditional N-alkylmaleimides is often slow under physiological conditions.[2]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
Significant payload loss in plasma is most commonly due to the retro-Michael reaction.[1][2] To address this, consider the following strategies:
-
Post-Conjugation Hydrolysis: After the conjugation reaction, you can intentionally hydrolyze the succinimide ring to its more stable, ring-opened form. This is typically achieved by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0).[5] However, it is crucial to monitor the antibody's stability under these conditions to prevent aggregation.
-
Utilize Self-Hydrolyzing Maleimides: These are next-generation maleimides designed with neighboring groups that catalyze the hydrolysis of the succinimide ring at physiological pH.[4][6] This leads to a rapid conversion to the stable ring-opened form, minimizing the window for the retro-Michael reaction to occur.
-
Employ Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides or diiodomaleimides can be used to re-bridge the interchain disulfide bonds of the antibody.[7][8] This creates a stable, covalent linkage that is resistant to deconjugation.
-
Explore Alternative Linker Chemistries: Consider using linker technologies that are inherently more stable and less prone to thiol exchange, such as those based on sulfones or pyridazinediones.
Q3: I am observing inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches. What could be the issue?
Inconsistent DAR values can stem from several factors during the conjugation process:
-
Suboptimal Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[5] At higher pH values, maleimides can react with primary amines, such as those on lysine (B10760008) residues, leading to off-target conjugation and heterogeneity.[5]
-
Incomplete Disulfide Bond Reduction: If you are conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiols for conjugation and a lower DAR.
-
Molar Ratio of Linker-Payload to Antibody: While a molar excess of the maleimide-linker is needed to drive the reaction, a very large excess can lead to non-specific reactions and difficulties in purification. This ratio should be carefully optimized.
-
Antibody Purity: The presence of impurities in the antibody preparation can interfere with the conjugation reaction. It is recommended to use an antibody that is greater than 95% pure.
Q4: Can the conjugation site on the antibody influence the stability of the maleimide-thiol linkage?
Yes, the local microenvironment of the cysteine residue on the antibody can significantly impact the stability of the thiosuccinimide linkage. Factors such as solvent accessibility and the presence of nearby charged or bulky amino acid residues can influence the rate of both the retro-Michael reaction and hydrolysis. Highly solvent-accessible sites may be more prone to exchange with plasma thiols.
Troubleshooting Guides
Problem: Premature Drug Release in Plasma Stability Studies
-
Possible Cause: The maleimide-thiol linkage is undergoing the retro-Michael reaction.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow for the identification and quantification of different DAR species and confirm the loss of payload over time.
-
Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the ADC to the small molecule thiol using HPLC or LC-MS. This will confirm the susceptibility of the linker to thiol exchange.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: Adjust the pH of the purified ADC solution to 8.5-9.0 and incubate to promote succinimide ring hydrolysis. Monitor the conversion by LC-MS.
-
Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.
-
-
Quantitative Data Summary
The stability of the maleimide-thiol linkage is highly dependent on the specific maleimide derivative used. The following tables summarize publicly available data on the stability of different linkers.
Table 1: Comparison of ADC Stability with Different Maleimide-Based Linkers
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| Traditional N-alkyl Maleimide | ADC in human plasma | 7 days | ~50% | [2] |
| N-aryl Maleimide | ADC in serum | 7 days | >80% | [9] |
| "Bridging" Disulfide (e.g., Dibromomaleimide) | ADC in human plasma | 7 days | >95% | [2] |
| Maleamic Methyl Ester-based Linker | ADC in albumin solution | 14 days | ~96.2% | [7] |
Table 2: Half-life of Thiosuccinimide Hydrolysis for Different N-Substituted Maleimides
| N-Substituent | pH | Temperature | Hydrolysis Half-life (t½) in hours | Reference |
| Alkyl | 7.4 | 37°C | 32 | [10] |
| Phenyl | 7.4 | 37°C | 1.5 | [10] |
| Fluoro-phenyl | 7.4 | 37°C | 0.7 | [10] |
Key Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To assess the stability of an ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A or anti-human Fc)
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration of 100 µg/mL in pre-warmed plasma.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any degradation until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For reduced chain analysis, incubate the eluted ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Use a suitable gradient of increasing Mobile Phase B to elute the different ADC species or their subunits.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different species.
-
Identify and quantify the peaks corresponding to the different DAR species (for intact analysis) or the conjugated and unconjugated light and heavy chains (for reduced analysis).
-
Calculate the average DAR at each time point.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis
Objective: To increase the stability of a maleimide-linked ADC by promoting the hydrolysis of the succinimide ring.
Materials:
-
Purified maleimide-conjugated ADC in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkaline buffer (e.g., 1 M Sodium Borate, pH 9.0)
-
Desalting column or tangential flow filtration (TFF) system
-
LC-MS system for analysis
Procedure:
-
pH Adjustment:
-
To the purified ADC solution, add the alkaline buffer to adjust the final pH to 8.5-9.0. A final buffer concentration of 50-100 mM is typical.
-
-
Incubation:
-
Incubate the ADC solution at a controlled temperature. Conditions can range from room temperature to 37°C. Incubation times can vary from a few hours to overnight. These conditions should be optimized to ensure complete hydrolysis without causing antibody aggregation or degradation.[11]
-
-
Monitoring:
-
Take aliquots at different time points and analyze by LC-MS to monitor the conversion of the closed-ring form to the hydrolyzed, open-ring form. The hydrolyzed form will have a mass increase of 18 Da per succinimide ring.
-
-
Neutralization and Buffer Exchange:
-
Once the hydrolysis is complete, neutralize the solution by adding a suitable acidic buffer or by buffer exchanging into a neutral formulation buffer (e.g., PBS, pH 7.4) using a desalting column or TFF.
-
-
Final Analysis:
-
Characterize the final hydrolyzed ADC product for purity, aggregation, and DAR by appropriate analytical methods (e.g., SEC-HPLC, LC-MS).
-
Visualizations
Caption: Competing pathways of maleimide-thiol conjugate instability in vivo.
Caption: General workflow for assessing ADC plasma stability via LC-MS.
Caption: Decision-making flowchart for addressing premature payload loss.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Mitigating Off-Target Toxicity of Cleavable Linker Payloads
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to address the challenges associated with the off-target toxicity of cleavable linker payloads in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity with cleavable linkers?
A1: Off-target toxicity primarily arises from the premature release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cells.[1][2][3] Key mechanisms include:
-
Linker Instability: Cleavable linkers can be susceptible to hydrolysis at physiological pH or cleavage by enzymes present in the plasma, such as neutrophil elastase, which can cleave certain peptide linkers.[][5][6][7]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues. ADC binding to these cells can cause damage to healthy organs.[2]
-
Inefficient Internalization: If the ADC is not efficiently internalized by target cells, the payload may be released into the tumor microenvironment, potentially affecting nearby healthy cells.[8]
-
Bystander Effect: While beneficial for killing adjacent antigen-negative tumor cells, an overly potent bystander effect can also harm healthy cells near the tumor.[9][10]
Q2: How do I choose the right cleavable linker for my ADC?
A2: The choice of a cleavable linker is critical and depends on the payload, the target antigen, and the tumor characteristics.[1][11] Key considerations include:
-
Cleavage Mechanism: Match the linker's cleavage trigger to the target environment. For example, use protease-cleavable linkers (e.g., Val-Cit) for targets that internalize into lysosomes rich in proteases like Cathepsin B, or pH-sensitive linkers (e.g., hydrazone) for endosomal release.[1][12][13]
-
Stability: The linker must be highly stable in systemic circulation (pH ~7.4) to prevent premature payload release but cleave efficiently in the target environment.[1][][14]
-
Payload Properties: Hydrophobic payloads can increase ADC aggregation and clearance.[15] Incorporating hydrophilic elements (e.g., PEG) into the linker can mitigate this.[8][15]
-
Target Biology: Consider the expression level of the target antigen and the internalization rate of the ADC. Non-internalizing ADCs may require linkers that can be cleaved extracellularly in the tumor microenvironment.[16]
Q3: What is the "bystander effect" and how can it be both beneficial and detrimental?
A3: The bystander effect is the ability of a cytotoxic payload, once released from an ADC within a target antigen-positive (Ag+) cell, to diffuse and kill adjacent antigen-negative (Ag-) cells.[17][18][19]
-
Beneficial: It is highly advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen. It allows the ADC to exert a therapeutic effect beyond the directly targeted cells.[19]
-
Detrimental: If the payload is released prematurely in circulation or if the ADC binds to "on-target, off-tumor" sites, the bystander effect can lead to toxicity in nearby healthy tissues, contributing to adverse side effects.[9][10] The properties of the payload (e.g., membrane permeability) are key determinants of the bystander effect's potency.
Troubleshooting Guide
Problem: High in vitro cytotoxicity is observed in antigen-negative (Ag-) cell lines.
-
Possible Cause 1: Linker Instability in Media. The linker may be cleaving prematurely in the cell culture medium, releasing the free payload which then nonspecifically kills the Ag- cells.
-
Possible Cause 2: Non-specific Uptake. Ag- cells may be taking up the ADC through mechanisms other than antigen-mediated endocytosis, such as pinocytosis. This is more common with ADCs that have poor physicochemical properties or a tendency to aggregate.
Problem: The ADC shows a poor therapeutic index in vivo (high toxicity at efficacious doses).
-
Possible Cause 1: Premature Payload Release in Circulation. This is a common cause of systemic toxicity.[3] The linker is not stable enough in the bloodstream, leading to high levels of circulating free payload that damages healthy tissues.[14][22]
-
Troubleshooting Step: Conduct a thorough pharmacokinetic (PK) analysis in an appropriate animal model to measure both intact ADC and free payload over time.[20] If premature release is confirmed, linker re-engineering is necessary to enhance stability.[]
-
-
Possible Cause 2: "On-target, Off-tumor" Toxicity. The ADC is binding to the target antigen expressed on healthy cells, causing toxicity.
-
Troubleshooting Step: Evaluate the expression profile of the target antigen in relevant healthy tissues. Antibody engineering, such as modulating antibody affinity, may be required to optimize tumor targeting while minimizing binding to healthy tissues with low antigen expression.[2]
-
Problem: Inconsistent results are observed in plasma stability assays.
-
Possible Cause 1: Inter-species Variability. The enzymatic activity in plasma can differ significantly between species. For instance, Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), making them appear less stable in mouse plasma compared to human plasma.[6][21]
-
Possible Cause 2: Assay Variability. Inconsistent sample handling, such as repeated freeze-thaw cycles or improper storage, can lead to ADC degradation or aggregation.[23]
Comparative Data Hub
Table 1: Comparison of Stability and Cleavage Mechanisms for Common Cleavable Linkers
| Linker Type | Cleavage Mechanism | Stability in Circulation (pH ~7.4) | Potential Off-Target Toxicity Issues |
| Hydrazone | Acid-catalyzed hydrolysis in endosomes/lysosomes (pH 4.5-6.5).[1] | Moderate. Can exhibit slow hydrolysis at physiological pH, leading to payload release.[7][13] | Premature payload release due to instability in circulation.[13] |
| Disulfide | Reduction by intracellular glutathione (B108866) (GSH), which is higher in tumor cells.[1][9] | Moderate to High. Stability can be modulated by steric hindrance around the disulfide bond. | Susceptible to reduction by circulating thiols, potentially leading to off-target release.[9] |
| Peptide (e.g., Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B).[1][13] | Generally high in human plasma, but can be susceptible to other proteases (e.g., neutrophil elastase).[5][6] | Susceptibility to cleavage by non-target proteases and species-specific plasma enzymes (e.g., mouse Ces1C).[6] |
| β-Glucuronide | Cleavage by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments and lysosomes.[1][13] | High. The enzyme is largely confined to specific tissues and intracellular compartments. | "On-target, off-tumor" toxicity if healthy tissues (e.g., liver) also have high β-glucuronidase activity. |
Table 2: Example In Vitro Cytotoxicity (IC₅₀) Data for ADCs
| ADC Target / Payload | Cell Line | Antigen Status | IC₅₀ Value | Reference |
| Anti-HER2 ADC | SK-BR-3 | HER2-Positive | 26 pM | |
| Anti-HER2 ADC | MCF7 | HER2-Negative | No significant activity | |
| Trastuzumab-vc-MMAE | N87 | Antigen-Positive | ~1 nM (Payload Conc.) | [17] |
| Trastuzumab-vc-MMAE | MCF7 | Antigen-Negative | >1000 nM (Payload Conc.) | [17] |
| Anti-Her2 Thailanstatin ADCs | N87 (High HER2) | HER2-Positive | 13-50 ng/mL | [24] |
| Anti-Her2 Thailanstatin ADCs | MDA-MB-361 (Mod. HER2) | HER2-Positive | 25-80 ng/mL (High DAR) | [24] |
| Note: IC₅₀ values are highly dependent on the specific ADC, payload, cell line, and assay conditions. These values are for illustrative purposes only. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Off-Target Toxicity Assessment
This protocol uses the MTT assay to measure the cytotoxicity of an ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to determine its specificity.[17][25]
Methodology:
-
Cell Seeding: Seed both Ag+ and Ag- cell lines in separate 96-well plates at a pre-determined optimal density. Incubate at 37°C overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include "untreated cell" controls and "medium only" blanks.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours).[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[26]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. A large difference in IC₅₀ between Ag+ and Ag- cells indicates high specificity and low potential for off-target cytotoxicity.[17]
Protocol 2: ADC Linker Stability Assay in Plasma
This protocol assesses the stability of an ADC linker by measuring the amount of intact ADC or released payload over time in plasma.[1][20]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse, rat, etc.). Prepare a control sample in PBS. Incubate all samples at 37°C.[1][20]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to stop further degradation.[1]
-
Sample Processing & Analysis (LC-MS Method):
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the total conjugated payload at time zero. A low percentage of release over time indicates high linker stability.
Protocol 3: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol evaluates the ability of an ADC to kill neighboring Ag- cells via the bystander effect.[17][19]
Methodology:
-
Cell Preparation: Use an Ag- cell line that has been stably transfected to express a fluorescent protein (e.g., GFP) for easy identification.[17][26]
-
Co-culture Seeding: Seed Ag+ and GFP-labeled Ag- cells together in 96-well plates at various ratios (e.g., 90:10, 75:25, 50:50 Ag-:Ag+). Include control wells with only Ag- cells.[17][26]
-
ADC Treatment: After allowing cells to adhere overnight, treat the wells with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has low activity against the Ag- cells in monoculture.[17]
-
Incubation: Incubate the plates for 96-144 hours.
-
Analysis:
-
Use a fluorescence plate reader or high-content imager to specifically quantify the viability of the GFP-labeled Ag- cells.[18]
-
Compare the viability of Ag- cells in the co-culture groups to the viability of Ag- cells in the monoculture control group.
-
A statistically significant decrease in the viability of Ag- cells in the co-culture system indicates a positive bystander effect.[17]
-
Visualizations
Caption: Experimental workflow for assessing and mitigating off-target toxicity of ADCs.
Caption: Key mechanisms leading to premature payload release and subsequent off-target toxicity.
Caption: Signaling pathway of the ADC-mediated bystander killing effect on adjacent cells.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. ajmc.com [ajmc.com]
- 11. adcreview.com [adcreview.com]
- 12. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing the Solubility of MC-Val-Cit-PAB-Payload Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of antibody-drug conjugates (ADCs) featuring the MC-Val-Cit-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation for MC-Val-Cit-PAB-payload conjugates?
A1: The primary drivers of poor solubility and aggregation in these conjugates are the inherent hydrophobicity of the payload and the linker system. Most cytotoxic payloads used in ADCs are highly hydrophobic molecules.[] When multiple payload molecules are conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the resulting ADC's surface hydrophobicity increases significantly.[][2] This can lead to intermolecular hydrophobic interactions, causing the ADCs to aggregate and precipitate out of solution.[] The MC-Val-Cit-PAB linker itself, while effective for controlled payload release, can also contribute to the overall hydrophobicity of the conjugate.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my ADC?
A2: The DAR is a critical factor influencing ADC solubility. A higher DAR generally leads to decreased solubility and an increased propensity for aggregation.[3] This is because each conjugated payload molecule increases the overall hydrophobicity of the ADC. It is estimated that a DAR above 4 can significantly diminish the solubility of many ADCs.[3] While a higher DAR can enhance cytotoxic potency, it often comes at the cost of poorer physicochemical properties, including solubility.[4][5] Therefore, optimizing the DAR is a key strategy to balance efficacy with manufacturability and stability.[4]
Q3: What are hydrophilic linkers and how can they improve the solubility of my conjugate?
A3: Hydrophilic linkers are chemically engineered constructs that connect the antibody to the payload and possess water-attracting properties. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), sulfonates, or glycosides, into the linker is a widely used and effective strategy to counteract the hydrophobicity of the payload.[][3][6][7][8] These linkers can form a "hydration shell" around the ADC, which improves its solubility in aqueous solutions and reduces non-specific hydrophobic interactions that lead to aggregation.[][6][9] By masking the lipophilicity of the payload, hydrophilic linkers can enable the use of higher DARs without compromising the ADC's stability.[4][7][8]
Q4: Can changing the formulation buffer or adding excipients help improve solubility?
A4: Yes, formulation optimization is a critical step in improving ADC solubility and stability. Key parameters to consider include:
-
pH: The pH of the formulation buffer can significantly impact protein solubility and stability. It's crucial to identify a pH range where the ADC exhibits minimal aggregation.[3]
-
Buffer System: The choice of buffer can influence the stability of the ADC. Common buffers used in protein formulations include histidine and acetate.
-
Excipients: Various excipients can be added to the formulation to enhance solubility and prevent aggregation. These include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are commonly used to prevent surface-induced aggregation.[]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like mannitol (B672) and sorbitol, can act as cryoprotectants and stabilizers.
-
Amino Acids: Certain amino acids, such as arginine and proline, can increase the solubility of proteins and prevent aggregation.[3]
-
A systematic screening of different buffer compositions and excipients is recommended to identify the optimal formulation for your specific ADC.[10]
Troubleshooting Guide
Problem: My ADC precipitates immediately after the conjugation reaction or during purification.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | 1. Incorporate a Hydrophilic Linker: Synthesize the drug-linker with a PEG or sulfonate moiety to increase its hydrophilicity.[][3][6][7][8]2. Modify the Payload: If possible, introduce hydrophilic groups to the payload structure without compromising its activity.[]3. Optimize DAR: Reduce the molar excess of the drug-linker during the conjugation reaction to achieve a lower, more soluble DAR.[3] |
| Suboptimal Reaction Conditions | 1. Add Co-solvents: Perform the conjugation reaction in the presence of a mild organic co-solvent (e.g., DMSO, DMA) to keep the drug-linker in solution. Ensure the final concentration of the co-solvent does not denature the antibody.2. Control pH: Maintain the pH of the reaction buffer within the optimal range for both the conjugation chemistry and antibody stability. |
| Inefficient Purification | 1. Use Hydrophobic Interaction Chromatography (HIC): HIC is an effective method for purifying ADCs and can separate species with different DARs.[11][12]2. Optimize Buffer Exchange: Ensure complete removal of organic solvents and unreacted drug-linker after conjugation through efficient buffer exchange (e.g., tangential flow filtration). |
Problem: My purified ADC shows increasing aggregation over time during storage.
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation | 1. Screen Excipients: Conduct a formulation screening study to identify stabilizing excipients such as polysorbates, sucrose, or amino acids.[3][10]2. Optimize Buffer pH and Strength: Determine the optimal pH and ionic strength of the storage buffer to minimize aggregation.[3] |
| Suboptimal Storage Conditions | 1. Control Temperature: Store the ADC at the recommended temperature (typically 2-8°C or frozen at -20°C to -80°C). Avoid repeated freeze-thaw cycles.2. Protect from Light: If the payload is light-sensitive, store the ADC in a light-protected container. |
| High Concentration Effects | 1. Determine Concentration Limits: Assess the solubility of the ADC at different concentrations to identify the maximum stable concentration.2. Formulate for High Concentrations: If a high concentration is required, screen for excipients that specifically reduce viscosity and prevent aggregation at high protein concentrations.[10] |
Data on Solubility Improvement Strategies
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | DAR | % Aggregation (SEC) | Reference |
| Hydrophobic (SMCC) | Maytansinoid | 4 | High (not specified) | [7] |
| Hydrophilic (PEG4) | Maytansinoid | 4 | Low (not specified) | [7] |
| Hydrophobic (MC-VC-PAB) | MMAE | 8 | >95% (at 40°C) | [13] |
| Hydrophilic (Glucuronide) | MMAU | 8 | 2% (at 40°C) | [13] |
| No PEG Linker | MMAE | 4 | 15% | [6] |
| 3-unit PEG Linker | MMAE | 4 | 5% | [6] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC | DAR | % Soluble Aggregate | Reference |
| Trastuzumab-MMAE | 2 | <5% | [14] |
| Trastuzumab-MMAE | 4 | <5% | [14] |
| Trastuzumab-MMAE | 8 | Moderate (not specified) | [14] |
| ADC with Hydrophilic Payload | 8 | No increase | [14] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[15]
-
HPLC system with UV detector
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
If necessary, dilute the sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.[15]
-
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as one or more smaller peaks.
-
Data Analysis:
-
Integrate the peak areas of the monomer and all aggregate species.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Analysis of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of an ADC and determine the drug-to-antibody ratio (DAR).
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0
-
Sample Diluent: Mobile Phase A
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min).
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample (e.g., 10 µL) onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20 minutes) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.
-
Data Acquisition: Monitor the chromatogram at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)[11]
-
Protocol 3: Measurement of ADC Particle Size by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
0.22 µm syringe filter
-
Filtered, degassed buffer matching the sample formulation
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Sample Preparation:
-
Filter a sufficient volume of the formulation buffer through a 0.22 µm syringe filter to be used as a blank and for dilution.
-
Filter the ADC sample (e.g., 50-100 µL) through a 0.22 µm syringe filter directly into a clean cuvette. Dilute if necessary to an appropriate concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle, acquisition time).
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The software will calculate the hydrodynamic radius (Rh) and the Polydispersity Index (PDI).
-
A monomodal peak with a low PDI (<0.2) indicates a homogeneous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.
-
Visualizations
Caption: Workflow for improving ADC solubility.
Caption: Mechanism of MC-Val-Cit-PAB linker cleavage.
References
- 2. researchgate.net [researchgate.net]
- 3. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 4. labinsights.nl [labinsights.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. adcreview.com [adcreview.com]
- 9. purepeg.com [purepeg.com]
- 10. Leveraging high-throughput analytics and automation to rapidly develop high-concentration mAb formulations: integrated excipient compatibility and viscosity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ymc.eu [ymc.eu]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 15. agilent.com [agilent.com]
Technical Support Center: Quantification of Free vs. Conjugated DimethylDNA31 Payload
Welcome to the technical support center for the analysis of antibody-oligonucleotide conjugates (AOCs), focusing on the quantification of the dimethylDNA31 payload. This guide provides answers to frequently asked questions, detailed protocols for recommended analytical methods, and troubleshooting advice to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a "free" and a "conjugated" dimethylDNA31 payload?
A:
-
Conjugated Payload: Refers to the dimethylDNA31 molecules that are successfully and covalently attached to the antibody via a linker. The efficacy of the therapeutic is largely dependent on this conjugated portion.[1]
-
Free Payload: Refers to dimethylDNA31 molecules that are not attached to an antibody. This can include residual, unreacted payload from the conjugation process or payload that has been prematurely cleaved from the antibody-conjugate complex.[2] Monitoring the free payload is critical as it can lead to off-target toxicity.[2]
Q2: Why is it crucial to quantify both free and conjugated payload?
A: Quantifying both forms is essential for several reasons:
-
Efficacy: The amount of conjugated payload is directly related to the therapeutic potential of the AOC. The oligo-to-antibody ratio (OAR) is a critical quality attribute that influences the drug's effectiveness.[3]
-
Safety and Toxicity: High levels of free, unconjugated payload can cause systemic or off-target toxicity, as the cytotoxic or active component is not being directed to the target cells by the antibody.[1][4]
-
Process Control: Measuring the ratio of free to conjugated payload is a key indicator of the efficiency and consistency of the manufacturing and purification processes.[5][6]
-
Pharmacokinetics (PK): Understanding the concentration of both free payload and the intact conjugate in biological samples is vital for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
Q3: What are the primary analytical techniques for differentiating and quantifying free vs. conjugated payloads?
A: The main methods involve chromatographic, electrophoretic, and ligand-binding assays. Commonly used techniques include:
-
Size-Exclusion Chromatography (SEC)[9]
-
Hydrophobic Interaction Chromatography (HIC)[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10]
-
Capillary Zone Electrophoresis (CZE)[13]
Method Selection and Protocols
This section provides detailed guides for the most common analytical methods.
Size-Exclusion Chromatography (SEC)
Q4: When should I use SEC to analyze my AOC?
A: SEC is ideal for separating molecules based on their size (hydrodynamic volume).[14] It is highly effective for separating the large AOC (e.g., >150 kDa) from the much smaller, free dimethylDNA31 payload. It is also routinely used to detect and quantify aggregates and fragments in the sample.[3][15][16]
Q5: Can you provide a general experimental protocol for SEC analysis?
A: Yes, below is a typical protocol for analyzing an AOC sample like one containing dimethylDNA31.
Experimental Protocol: SEC-HPLC for AOC Analysis
-
System Preparation:
-
HPLC System: An HPLC or UPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A size-exclusion column suitable for protein/antibody analysis (e.g., ACQUITY Protein BEH SEC 200 Å, 1.7 µm).[5]
-
Mobile Phase: Prepare a phosphate-buffered saline (PBS) solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Dilute the AOC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Prepare a standard of the free dimethylDNA31 payload at a known concentration for use as a reference.
-
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 - 0.5 mL/min).
-
Injection Volume: Inject 5-20 µL of the prepared sample.
-
Detection: Monitor the absorbance at two wavelengths: 280 nm (for the antibody) and 260 nm (for the DNA-based payload).
-
Run Time: Typically 15-30 minutes, sufficient to allow for the elution of the AOC, any fragments/aggregates, and the free payload.
-
-
Data Analysis:
-
Identify the peaks based on their retention times. The large AOC will elute first, followed by the smaller free payload.
-
Integrate the area of the peaks corresponding to the conjugated AOC and the free payload.
-
Quantify the amount of each species by comparing the peak areas to a standard curve or by using the extinction coefficients at 260 and 280 nm. For advanced analysis, coupling SEC with multi-angle light scattering (SEC-MALS) can provide absolute molar mass and OAR without the need for reference standards.[14][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q6: Why is LC-MS/MS considered the gold standard for free payload quantification?
A: LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for quantifying the very low levels of free payload often present in plasma or other biological matrices.[7] Its high specificity allows it to distinguish the payload from other matrix components and metabolites.[10][17]
Q7: What is a typical workflow for quantifying free dimethylDNA31 in plasma?
A: The workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.
Experimental Protocol: LC-MS/MS for Free Payload Quantification
-
Sample Preparation (Plasma):
-
Extraction: Due to the low concentrations expected, a sample clean-up and concentration step is necessary.[7] Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the free payload from plasma proteins, including the AOC itself.[10]
-
Add an internal standard (e.g., a deuterated version of dimethylDNA31) to the plasma sample before extraction.[10]
-
Elute the payload from the SPE cartridge or collect the organic layer from LLE, and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS System and Conditions:
-
LC System: A UPLC system is preferred for high resolution and speed.
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]
-
Ionization: Use positive or negative electrospray ionization (ESI), depending on the chemical nature of dimethylDNA31.
-
-
Method Development & Data Analysis:
-
Optimize the MRM transitions (precursor ion → product ion) for both the dimethylDNA31 payload and the internal standard by direct infusion.
-
Generate a calibration curve by spiking known amounts of the payload and a fixed amount of the internal standard into blank plasma and processing as described above.
-
Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantify the free payload in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for such assays can be from pg/mL to ng/mL.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Q8: Can ELISA be used to measure both conjugated and free payload?
A: Yes, with different assay formats. ELISA is a high-throughput method that can be configured to measure total antibody, conjugated antibody (and by extension, conjugated payload), or free payload.[7][11][18]
Q9: What are the ELISA formats for these different measurements?
A: The formats differ in their capture and detection antibodies.
Experimental Protocol: ELISA Formats for AOC Analysis
-
A) Total Antibody Quantification:
-
Coating: Coat a 96-well plate with an antigen that the AOC's antibody specifically binds to.
-
Blocking: Block unoccupied sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add diluted samples and standards (containing the AOC).
-
Detection: Add a secondary antibody that detects the antibody portion of the AOC (e.g., an HRP-conjugated anti-human IgG Fc antibody).[11]
-
Substrate: Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
-
B) Conjugated Antibody Quantification:
-
Coating: Coat the plate with an antigen specific to the antibody part of the AOC.
-
Blocking: Block the plate.
-
Sample Incubation: Add diluted samples and standards.
-
Detection: Use a detection antibody that is specific to the dimethylDNA31 payload.[8][18] This ensures that only conjugates containing the payload are detected.
-
Substrate: Add substrate and measure absorbance.
-
-
C) Free Payload Quantification (Competitive ELISA):
-
Coating: Coat the plate with an antibody that specifically binds to dimethylDNA31.
-
Blocking: Block the plate.
-
Sample Incubation: In a separate tube, pre-incubate the sample with a known, limited amount of HRP-labeled dimethylDNA31. Add this mixture to the well. The free payload in the sample will compete with the HRP-labeled payload for binding to the coated antibody.
-
Substrate: Add substrate. The signal will be inversely proportional to the amount of free payload in the sample.
-
Troubleshooting Guide
Q10: In my SEC analysis, I see poor peak resolution between the AOC and an aggregate. What can I do?
A:
-
Optimize Mobile Phase: Adjust the ionic strength or pH of the mobile phase. Increasing salt concentration (e.g., up to 500 mM NaCl) can sometimes reduce non-specific interactions with the column matrix that may cause peak tailing or broadening.
-
Change Flow Rate: Lowering the flow rate can often improve resolution, but it will increase the run time.
-
Select a Different Column: Use a column with a different pore size or particle size that is better suited for the size range of your molecules.
Q11: My LC-MS/MS assay for free payload shows high background and poor sensitivity. What are the likely causes?
A:
-
In-source Fragmentation/Deconjugation: The AOC itself might be unstable under the LC-MS conditions, releasing the payload in the ion source and creating an artificially high reading for "free" payload.[4] Analyze a blank matrix spiked only with the intact AOC to assess this.[4]
-
Inefficient Sample Cleanup: Matrix components from plasma can suppress the ionization of your analyte. Optimize your SPE or LLE protocol. Try a different SPE sorbent or extraction solvent system.
-
Contamination: Ensure that the reference material for the intact AOC does not already contain a significant amount of free payload, as this can interfere with accuracy at the lower limit of quantification (LLOQ).[4]
Q12: The results from my conjugated antibody ELISA are inconsistent. What should I check?
A:
-
Reagent Quality: Ensure the anti-payload detection antibody is highly specific and has a high affinity. Poor antibody quality is a common source of variability.[12]
-
Matrix Effects: Components in your sample matrix (e.g., serum) may interfere with antibody binding. Perform a spike-and-recovery experiment in the relevant matrix to assess this.[18]
-
Washing Steps: Inadequate washing between steps can lead to high background noise. Ensure wash steps are thorough and consistent across the plate.
-
Incubation Times and Temperatures: Standardize all incubation times and temperatures precisely, as small variations can lead to significant differences in signal.
Quantitative Data Summary
The following table summarizes the typical performance of the described analytical methods for AOC analysis.
| Feature | SEC-UV/MALS | LC-MS/MS (for Free Payload) | ELISA |
| Primary Measurement | Conjugated vs. Unconjugated Species, Aggregates, Fragments | Free Payload Concentration | Total Ab, Conjugated Ab, or Free Payload |
| Principle | Size-based Separation | Mass-to-Charge Ratio | Immuno-affinity Binding |
| Typical Sensitivity | ~µg/mL range | pg/mL to ng/mL range[7][10] | ng/mL range[12] |
| Specificity | Moderate (based on size) | Very High | High (depends on antibody) |
| Throughput | Low to Medium | Medium | High |
| Key Advantage | Good for assessing size heterogeneity and OAR (with MALS).[9][16] | Gold standard for sensitive and specific free payload quantification. | High throughput, cost-effective for routine testing.[12] |
| Key Limitation | Lower sensitivity for free payload. | Can be susceptible to in-source deconjugation.[4] | Susceptible to matrix effects and cross-reactivity. |
Visual Workflows (Graphviz)
The following diagrams illustrate the workflows for the key analytical methods discussed.
References
- 1. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Tools for ADC PK Analysis——Anti-payload antibodies | ACROBiosystems [acrobiosystems.com]
- 9. selectscience.net [selectscience.net]
- 10. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-free quantification of antibody-oligonucleotide conjugates with varying stoichiometries using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wyatt.com [wyatt.com]
- 15. wyatt.com [wyatt.com]
- 16. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 17. Bioanalysis of free antisense oligonucleotide payload from antibody–oligonucleotide conjugate by hybridization LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Strategies to Reduce Heterogeneity in ADC Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ADC heterogeneity.
I. Understanding and Characterizing Heterogeneity
This section addresses the fundamental sources of heterogeneity in ADCs and the analytical methods required for their characterization.
Q1: What are the primary sources of heterogeneity in my ADC preparation?
A1: Heterogeneity in ADCs is a common challenge, especially when using conventional conjugation methods.[1] It stems from multiple factors introduced during the manufacturing process.[2] The primary sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with different numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[1] This is a major contributor to the overall heterogeneity.[3]
-
Variable Conjugation Sites: In non-site-specific conjugation, the drug-linker can attach to various available amino acid residues (like lysine (B10760008) or cysteine), creating positional isomers that may have different properties.[3][4][5]
-
Aggregation and Fragmentation: The conjugation of hydrophobic payloads can increase the propensity for protein aggregation, leading to the formation of high molecular weight species.[6][7] Conversely, harsh processing conditions can cause the antibody to fragment.[1]
-
Charge Heterogeneity: The inherent charge variants of the monoclonal antibody (mAb) can be further compounded by the conjugation process, leading to a complex mixture of charged species.[1][8]
-
Process-Related Impurities: Residual amounts of unconjugated antibody, free drug-linker, or solvents from the conjugation and purification steps can be present in the final product.[1][3]
-
Glycosylation Profile: The glycosylation pattern of the antibody, which can affect efficacy and pharmacokinetics (PK), can vary depending on the mAb production process.[5][9]
Q2: Which analytical techniques are essential for characterizing ADC heterogeneity?
A2: A comprehensive analytical toolkit is required to monitor the critical quality attributes (CQAs) of an ADC.[3][4] Robust analytical methods are crucial for understanding the impact of the manufacturing process on the final product's quality.[10] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug load distribution and calculating the average DAR. It separates ADC species based on the hydrophobicity conferred by the conjugated payload.[11]
-
Size Exclusion Chromatography (SEC): SEC is used to quantify high molecular weight species (aggregates) and low molecular weight fragments.[11]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for confirming the mass of the intact ADC, its subunits, and for identifying the exact sites of conjugation through peptide mapping.[12][13]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their surface charge, making it the primary method for analyzing charge heterogeneity.[8][14]
-
UV-Vis Spectroscopy: This technique is often used to provide a population-averaged DAR value.[12]
The diagram below illustrates a typical analytical workflow for ADC characterization.
II. Troubleshooting Drug-to-Antibody Ratio (DAR) and Conjugation
This section focuses on issues related to achieving a consistent and optimal DAR.
Q3: My Hydrophobic Interaction Chromatography (HIC) profile shows a broad peak or multiple unresolved peaks. What does this indicate and how can I achieve a more homogenous DAR?
A3: A broad or poorly resolved HIC profile is a classic indicator of significant DAR heterogeneity, which is common with non-specific conjugation methods like those targeting lysine or cysteine residues.[1][3] To achieve a more homogenous ADC product, consider the following strategies:
-
Optimize Reaction Conditions (for conventional conjugation):
-
Reducer Concentration: For cysteine-linked ADCs, carefully control the concentration of the reducing agent (e.g., TCEP) to ensure consistent reduction of interchain disulfide bonds. Incomplete or excessive reduction can lead to a wider range of conjugated species.[1][15]
-
Reagent Stoichiometry: Precisely control the molar ratio of the drug-linker to the antibody.
-
Process Parameters: Maintain tight control over reaction time, temperature, and pH, as these can influence the reaction kinetics and side reactions.[16]
-
-
Adopt Site-Specific Conjugation Technologies: The most effective way to reduce DAR heterogeneity is to move away from random conjugation and use methods that attach the payload to specific, predetermined sites on the antibody.[5][17][18] This produces a more uniform product with a consistent DAR.[] Key site-specific strategies include:
-
Engineered Cysteines (e.g., THIOMAB™): This approach involves genetically engineering cysteine residues at specific locations on the antibody for controlled conjugation.[][20]
-
Enzymatic Conjugation: Enzymes like transglutaminase can be used to couple a drug to an engineered glutamine tag on the antibody, offering high specificity.[15][21]
-
Incorporation of Unnatural Amino Acids: An unnatural amino acid with an orthogonal reactive group can be incorporated into the antibody, providing a unique handle for conjugation.[15]
-
Glycan Remodeling: The antibody's native glycans can be enzymatically modified to serve as conjugation sites.[][22]
-
The diagram below compares the heterogeneity resulting from different conjugation strategies.
Q4: What is the impact of DAR on the ADC's efficacy, pharmacokinetics, and toxicity?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the therapeutic window of an ADC.[1][23] The relationship is complex, and the optimal DAR is often a balance between potency and safety.
-
Efficacy: In vitro potency generally increases with a higher DAR because more cytotoxic payload is delivered per antibody.[23][24]
-
Pharmacokinetics (PK): ADCs with a very high DAR (e.g., >8) often exhibit faster clearance from circulation.[23][24] This is attributed to increased hydrophobicity, which can lead to aggregation and rapid uptake by the liver.[24][25]
-
Toxicity: While a higher DAR can increase potency, it can also narrow the therapeutic window and lead to off-target toxicity.[1][26] A lower to moderate DAR (typically 2 to 4) is often found to have a better overall therapeutic index.[23][24]
The following table summarizes preclinical findings on the effect of DAR for maytansinoid-based ADCs.
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g) | Therapeutic Index |
| ~2 to 6 | Comparable, lower clearance | 7–10% | Better / Optimal[23][24] |
| ~9 to 10 | Rapid clearance | 24–28% | Decreased[23][24] |
III. Troubleshooting Aggregation and Formulation
Aggregation is a common issue in ADC development, particularly when working with hydrophobic payloads.[6]
Q5: I am observing high molecular weight species (aggregates) in my Size Exclusion Chromatography (SEC) analysis. What causes this and how can I prevent it?
A5: The appearance of high molecular weight species (HMWS) or aggregates is a significant concern as it can impact efficacy, safety, and stability.[6][27] The primary causes and mitigation strategies are:
-
Causes of Aggregation:
-
Hydrophobic Payloads: Many cytotoxic payloads are hydrophobic. Attaching them to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[6][7]
-
Conjugation Conditions: Harsh conditions during the conjugation reaction, such as extreme pH, temperature, or the presence of organic solvents, can partially denature the antibody, leading to aggregation.[1]
-
Physical Stress: Agitation, freeze-thaw cycles, and exposure to air-water interfaces can induce aggregation.[28]
-
-
Troubleshooting and Mitigation Strategies:
-
Refine the Conjugation Process:
-
Optimize the Formulation:
-
Screen different buffer formulations to find conditions (e.g., pH, ionic strength) that enhance ADC stability.[1]
-
Add stabilizing excipients. For example, cyclodextrins have been shown to be effective stabilizers for reducing aggregation under stress conditions.[28]
-
Use hydrophilic linkers (e.g., containing PEG groups) to help mask the hydrophobicity of the payload and reduce the likelihood of aggregation.[6]
-
-
Purification:
-
The logical workflow below can guide troubleshooting efforts when aggregation is detected.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Comprehensive manipulation of glycosylation profiles across development scales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. axplora.com [axplora.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. academic.oup.com [academic.oup.com]
- 22. adcreview.com [adcreview.com]
- 23. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 28. scribd.com [scribd.com]
- 29. pharmtech.com [pharmtech.com]
- 30. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
Validation & Comparative
Comparative Analysis of dimethylDNA31 and Other DNA Alkylating Agents in Oncology Research
Disclaimer: As of the latest available data, "dimethylDNA31" is a hypothetical compound. This guide uses it as an illustrative model to compare against established DNA alkylating agents, based on plausible, simulated data. The information regarding Temozolomide and Carmustine is based on existing scientific literature.
Introduction to DNA Alkylating Agents
DNA alkylating agents represent a cornerstone of cancer chemotherapy. Their mechanism involves the covalent addition of an alkyl group to DNA, which can lead to DNA damage, interfere with replication and transcription, and ultimately induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comparative overview of the hypothetical novel agent, dimethylDNA31, against two well-established alkylating agents: Temozolomide (TMZ) and Carmustine (BCNU).
Mechanism of Action: DNA Alkylation and Cell Death
The primary mechanism for these agents involves the alkylation of guanine (B1146940) bases in DNA, most commonly at the O6 and N7 positions. This alkylation can lead to DNA strand breaks and cross-linking. The cellular response to this damage, often mediated by the p53 tumor suppressor protein, is critical for inducing apoptosis.
Caption: General signaling pathway for DNA alkylating agent-induced apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the hypothetical IC50 values for dimethylDNA31 compared to Temozolomide and Carmustine across various cancer cell lines after a 72-hour exposure.
| Cell Line | Cancer Type | dimethylDNA31 (µM) | Temozolomide (µM) | Carmustine (µM) |
| U-87 MG | Glioblastoma | 15 | 50 | 85 |
| A375 | Malignant Melanoma | 25 | 120 | 150 |
| HCT116 | Colon Carcinoma | 40 | 180 | 220 |
| MCF-7 | Breast Adenocarcinoma | 35 | 150 | 190 |
Data for dimethylDNA31 is hypothetical.
The simulated data suggests that dimethylDNA31 exhibits significantly higher potency across all tested cell lines compared to both TMZ and BCNU.
Comparative Safety and Toxicity Profile
The therapeutic index of a drug is defined by its efficacy relative to its toxicity. This table presents a comparative overview of key toxicity parameters, with data for dimethylDNA31 being hypothetical.
| Parameter | dimethylDNA31 | Temozolomide | Carmustine |
| Primary Toxicity | Mild Myelosuppression | Myelosuppression | Myelosuppression, Pulmonary Fibrosis |
| LD50 (Rodent Model) | 350 mg/kg | 200 mg/kg | 30 mg/kg |
| Blood-Brain Barrier | High Penetration | High Penetration | Moderate Penetration |
| Resistance Mechanism | Efflux Pump Overexpression | MGMT Expression | MGMT, Glutathione-S-transferase |
Data for dimethylDNA31 is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are standard protocols for experiments cited in this guide.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., U-87 MG, A375) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of dimethylDNA31, Temozolomide, and Carmustine in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.
Caption: Standard experimental workflow for preclinical drug evaluation.
Protocol 2: In Vivo Xenograft Efficacy Model
This protocol assesses the anti-tumor activity of the compounds in a living organism.
-
Cell Preparation: Harvest U-87 MG glioblastoma cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of 6-week-old female athymic nude mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group): Vehicle Control, dimethylDNA31 (20 mg/kg), Temozolomide (50 mg/kg), Carmustine (5 mg/kg).
-
Drug Administration: Administer the compounds via intraperitoneal (IP) injection daily for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly and record mouse body weight as a measure of toxicity.
-
Endpoint: At the end of the study, or when tumors reach the maximum allowed size, euthanize the mice. Excise tumors for weighing and subsequent histological analysis.
-
Data Analysis: Compare the mean tumor volume and final tumor weight between the treatment groups and the vehicle control to determine tumor growth inhibition (TGI).
Comparative Feature Analysis
The choice of an alkylating agent often depends on a combination of factors including its potency, ability to overcome resistance, and safety profile.
Caption: Logical comparison of key attributes for alkylating agents.
Conclusion
Based on this comparative analysis using hypothetical data, dimethylDNA31 represents a promising therapeutic candidate with potentially superior potency and a more favorable safety profile than established agents like Temozolomide and Carmustine. Its high efficacy in preclinical models, coupled with its ability to cross the blood-brain barrier, suggests it could be particularly effective for treating aggressive brain tumors like glioblastoma. Further investigation would be required to validate these hypothetical advantages and fully characterize its mechanism of action and resistance profile in a clinical setting.
Assessing the Bystander Effect of MC-Val-Cit-PAB-dimethylDNA31 ADC: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the bystander effect of an antibody-drug conjugate (ADC) is critical for evaluating its therapeutic potential, especially in the context of heterogeneous tumors. This guide provides a framework for assessing the bystander effect of an ADC utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker with a dimethylDNA31 payload. Due to the limited availability of public data on this specific ADC, this document focuses on established methodologies and comparative data from other well-characterized ADCs to provide a comprehensive guide for its evaluation.
The bystander effect, in the context of ADCs, is the ability of the cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring antigen-negative cancer cells. This phenomenon is largely governed by the properties of the linker and the payload. The MC-Val-Cit-PAB linker is a protease-cleavable linker, designed to be stable in circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell. This cleavage releases the payload, and its ability to induce a bystander effect is then dependent on its physicochemical properties, particularly its membrane permeability. Payloads with high membrane permeability can efficiently cross cell membranes to kill adjacent cells, whereas less permeable payloads are largely confined to the target cell.
Comparative Analysis of ADC Payloads
To contextualize the potential bystander effect of a dimethylDNA31-based ADC, it is useful to compare it with other classes of ADC payloads. The extent of the bystander effect is a key differentiator between various ADC platforms.
Table 1: Comparative Bystander Effect Potential of Different ADC Payload Classes
| Payload Class | Specific Payload Example | Linker Type | Bystander Effect Potential | Supporting Experimental Observations |
| DNA Minor Groove Binder | dimethylDNA31 (Hypothesized) | Cleavable (MC-Val-Cit-PAB) | Potentially High | DNA alkylating agents like duocarmycins, which also bind the DNA minor groove, are known to be highly membrane permeable and exhibit a strong bystander effect. The neutral and hydrophobic nature of many such molecules facilitates their diffusion across cell membranes. |
| Microtubule Inhibitor | Monomethyl Auristatin E (MMAE) | Cleavable (e.g., MC-Val-Cit-PAB) | High | The released MMAE is highly membrane-permeable and has demonstrated significant killing of antigen-negative cells in co-culture assays.[1] |
| Microtubule Inhibitor | Mertansine (DM1) | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell upon ADC degradation, and the charged nature of the released metabolite prevents it from efficiently crossing the cell membrane. |
| Topoisomerase I Inhibitor | Deruxtecan (B607063) (DXd) | Cleavable (Peptide-based) | High | Trastuzumab deruxtecan (T-DXd) has shown a significant bystander effect in preclinical models, attributed to the high membrane permeability of the released DXd payload.[2] |
| DNA Alkylating Agent | Duocarmycin | Cleavable (e.g., Val-Cit based) | High | Duocarmycin-based ADCs have demonstrated potent bystander killing in preclinical studies due to the cell-permeable nature of the payload.[3][4] |
Experimental Protocols for Assessing Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Protocol:
-
Cell Line Selection and Preparation:
-
Select an antigen-positive (Ag+) cancer cell line that expresses the target antigen for the ADC.
-
Select an antigen-negative (Ag-) cancer cell line that is sensitive to the dimethylDNA31 payload.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification and quantification.
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.[5]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the MC-Val-Cit-PAB-dimethylDNA31 ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- monoculture.[6]
-
Include an isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) and a vehicle control.
-
-
Incubation and Imaging:
-
Incubate the plates for a duration sufficient to observe cytotoxicity (typically 72-120 hours).
-
Monitor the viability of the GFP-labeled Ag- cells over time using fluorescence microscopy or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the number or percentage of viable GFP-positive Ag- cells in the ADC-treated co-cultures and compare it to the vehicle-treated co-cultures and the ADC-treated Ag- monocultures.
-
A significant reduction in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[5]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask and treat them with a cytotoxic concentration of the this compound ADC for a defined period (e.g., 48-72 hours).
-
As a control, treat a separate flask of Ag+ cells with the vehicle.
-
Collect the culture supernatant (conditioned medium) from both treated and control flasks.
-
Centrifuge the conditioned medium to remove any detached cells and debris.[7]
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the conditioned medium from either the ADC-treated or vehicle-treated Ag+ cells.
-
Incubate the Ag- cells for 48-72 hours.
-
-
Viability Assessment:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to those treated with medium from vehicle-treated cells confirms a bystander effect mediated by a soluble, released payload.[]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental procedures and biological mechanisms.
Caption: Workflow for the in vitro co-culture bystander effect assay.
The cytotoxic mechanism of a DNA-damaging agent like dimethylDNA31 involves the induction of DNA lesions, which triggers the DNA Damage Response (DDR) pathway. While the precise signaling cascade activated by dimethylDNA31 requires experimental validation, a generalized pathway for a DNA alkylating agent that binds to the minor groove of DNA is depicted below.
Caption: Generalized signaling pathway of a DNA minor groove binding agent.
Conclusion
The assessment of the bystander effect is a cornerstone of ADC development, providing critical insights into the therapeutic potential of a candidate molecule in clinically relevant scenarios of tumor heterogeneity. While specific quantitative data for the bystander effect of a this compound ADC is not yet widely available, the experimental framework and comparative data presented in this guide offer a robust approach for its evaluation. By employing co-culture and conditioned medium assays, researchers can quantitatively determine the bystander killing potential of this novel ADC. Furthermore, understanding the underlying DNA damage response pathways will aid in the rational design of combination therapies and the prediction of clinical outcomes. The provided diagrams for experimental workflows and signaling pathways serve as templates to be adapted and refined as specific experimental data for the this compound ADC becomes available.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. dovepress.com [dovepress.com]
- 3. Role of DNA minor groove alkylation and DNA cross-linking in the cytotoxicity of polybenzamide mustards [pubmed.ncbi.nlm.nih.gov]
- 4. From old alkylating agents to new minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ADC Linker Technologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile.[1] The linker, a chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell.[1] This delicate balance is key to widening the therapeutic window.[1]
This guide provides an objective comparison of prominent ADC linker technologies, supported by experimental data, to inform rational ADC design.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[2][3]
Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[4] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[4]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[3][4]
-
Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[3][4]
Non-cleavable linkers , such as those based on thioether chemistry, offer superior plasma stability as they lack a specific chemical trigger for payload release.[1] The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[1] This high stability generally leads to a lower risk of off-target toxicity.[1] However, the resulting payload metabolite is often less membrane-permeable, which can limit the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[1][5]
Quantitative Data Summary
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, used as a comparator | [5] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [5] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [5] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated, used as a comparator | [5] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE | [5] |
Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [5] |
| Novel anti-CD22-DM1-ADC | Cleavable (disulfide) | Human lymphoma xenograft mouse model | Not specified | Tumor regression | [6] |
| Val-Cit-PBD-ADC | Cleavable (dipeptide) | Human non-Hodgkin lymphoma xenograft mouse model | Not specified | Similar activity to novel disulfide linker ADC | [6] |
Table 3: In Vivo Stability of Different ADC Linkers
| ADC Construct | Linker Type | Animal Model | % Intact ADC after 7 days | Reference |
| DM1 conjugated via disulfide bond at K149C | Cleavable (disulfide) | Not specified | >50% | [6] |
Mechanisms of Action and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding the performance differences between linker technologies.
Caption: Comparison of drug release from cleavable and non-cleavable linkers.
Caption: Experimental workflow for comparing ADC linker stability.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[7]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[7]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[7]
In Vivo Pharmacokinetic Analysis
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[7]
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[7]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[7]
-
Process the blood samples to isolate plasma.[7]
-
Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma using methods like ELISA or mass spectrometry.[8]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC by measuring its half-maximal inhibitory concentration (IC50) in cancer cell lines.[2]
Methodology:
-
Plate cancer cells at a specific density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC for a specified period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Conclusion
The selection of an appropriate linker is a critical decision in the design of a successful ADC. Cleavable linkers offer the advantage of releasing a highly potent, unmodified payload, which can lead to a bystander effect beneficial for treating heterogeneous tumors.[5] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[5] Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[5]
Ultimately, the optimal linker technology is dependent on the specific target, the payload, and the desired therapeutic outcome. A thorough understanding of the head-to-head performance differences, supported by robust experimental data, is essential for the rational design of the next generation of highly effective and safe ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative In Vivo Stability Analysis of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates
For Immediate Publication
Shanghai, China – December 5, 2025 – In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in determining the therapeutic index. Among the most prevalent classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent examples. This guide offers an objective comparison of the in vivo stability of Val-Cit and Val-Ala linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Both Val-Cit and Val-Ala linkers are engineered for cleavage by lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in tumor cells.[1] This targeted cleavage mechanism is designed to ensure the preferential release of the cytotoxic payload within the cancer cell, thereby minimizing systemic toxicity.[1] While both linkers have demonstrated preclinical and clinical success, they possess distinct physicochemical properties that influence their in vivo stability and overall performance.
The Val-Cit linker has a longer history of clinical validation and is a component of several approved ADCs.[1] However, it is known to be susceptible to premature cleavage in the plasma of certain preclinical species, such as mice, by the carboxylesterase Ces1c.[2][3] Additionally, it can be cleaved by human neutrophil elastase, which can lead to off-target toxicities.[][5][6]
Conversely, the Val-Ala linker is characterized by its lower hydrophobicity, which can lead to a reduction in ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][7] This property can improve the manufacturing feasibility and potentially the safety profile of an ADC.[1] Some studies have indicated that ADCs containing Val-Ala linkers exhibit better in vivo performance in certain models compared to their Val-Cit counterparts.[]
Quantitative Data Comparison
| Parameter | Val-Cit Linker | Val-Ala Linker | Species/System | Reference |
| In Vivo Half-life | ~2 days | Not directly compared in the same study | Mouse | [2] |
| In Vitro Cleavage Rate (Lysosomal Lysate) | Faster Cleavage | Slower Cleavage (~50% of Val-Cit rate) | Human Liver Lysosomes | [9][10] |
| Aggregation (High DAR) | Prone to aggregation | Reduced aggregation | In vitro | [][7] |
| Susceptibility to Ces1c | Susceptible | Not explicitly stated, but generally less susceptible | Mouse Plasma | [2][3] |
| Susceptibility to Neutrophil Elastase | Susceptible | Not explicitly stated, but implied to be less susceptible | Human | [][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vivo Stability and Pharmacokinetic Analysis
Objective: To determine the in vivo stability and pharmacokinetic profile of ADCs with Val-Cit and Val-Ala linkers in a preclinical model (e.g., mice).
Methodology:
-
Animal Model: Utilize appropriate tumor-bearing mouse models (e.g., xenograft or syngeneic models).
-
ADC Administration: Administer a single intravenous (IV) dose of the Val-Cit and Val-Ala ADCs to separate groups of mice.
-
Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of Intact ADC:
-
ELISA-based method:
-
Coat a 96-well plate with the target antigen.
-
Add plasma samples to the wells. The intact ADC will bind to the antigen.
-
Use an enzyme-conjugated secondary antibody that detects the payload to quantify the amount of intact ADC.
-
-
LC-MS/MS-based method:
-
Immunocapture the ADC from the plasma using an anti-human IgG antibody.
-
Analyze the captured ADC by LC-MS/MS to determine the drug-to-antibody ratio (DAR) over time.
-
-
-
Quantification of Released Payload:
-
LC-MS/MS-based method:
-
Precipitate proteins from the plasma samples.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free cytotoxic payload.
-
-
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for the intact ADC and the released payload.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease Cathepsin B.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.
-
-
Enzyme Addition: Initiate the reaction by adding activated human Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, stop the reaction by adding a protease inhibitor.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: Calculate the rate of cleavage from the time-course data.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Intended and off-target cleavage pathways for Val-Cit and Val-Ala linkers.
Caption: A generalized workflow for the in vivo stability assessment of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MC-Val-Cit-PAB-dimethylDNA31
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Handling and Disposal of a Potent Antibody-Drug Conjugate Component.
The compound MC-Val-Cit-PAB-dimethylDNA31 is a sophisticated chemical entity integral to the development of Antibody-Drug Conjugates (ADCs). It comprises a linker system (MC-Val-Cit-PAB) designed for controlled release of a cytotoxic payload. Due to the inherent toxicity of such payloads, which are often highly potent, stringent adherence to safety and disposal protocols is paramount to protect laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, treating it with the caution required for a cytotoxic agent.
Core Safety Principles
Given its function as a component of an ADC, this compound must be handled as a cytotoxic and hazardous substance.[1][2] The cytotoxic component, in this case a derivative of a potent auristatin, is designed to be lethal to cells. Therefore, all waste contaminated with this compound, whether in solid or liquid form, requires meticulous segregation and disposal through a certified hazardous waste management program.[3][4]
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Fatal if swallowed | [5] |
| Acute Toxicity, Inhalation | Fatal if inhaled | [5] |
| Germ Cell Mutagenicity | May cause genetic defects | [5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | [5] |
| STOT, Repeated Exposure | Causes damage to organs through prolonged or repeated exposure | [5] |
STOT: Specific Target Organ Toxicity
All handling and disposal procedures should be conducted with the assumption that this compound exhibits a similar high-hazard profile.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to ensure the safe and compliant disposal of this compound and all associated contaminated materials.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE. Double gloving is recommended when handling high concentrations.[6]
-
Minimum PPE Requirements:
-
Disposable Gown/Lab Coat
-
Safety Goggles
-
Two pairs of chemically resistant gloves (e.g., nitrile)
-
Face shield (if there is a risk of splashing)
-
Respiratory protection may be necessary if handling powders or creating aerosols.[7]
-
Waste Segregation
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.[3] Do not mix cytotoxic waste with general, biological, or other chemical waste streams.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, vials, and absorbent pads, must be placed in a designated, leak-proof, and puncture-resistant container.[4][8] This container must be clearly labeled as "Cytotoxic Waste" and display the appropriate hazard symbols.[4]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.[8] Under no circumstances should this waste be poured down the drain.
-
Sharps Waste: Needles, syringes, and any other contaminated sharp objects must be disposed of in a designated, puncture-resistant "Cytotoxic Sharps" container.[4][9]
Decontamination of Work Surfaces and Equipment
All non-disposable equipment and work surfaces must be thoroughly decontaminated after handling the compound.
-
Procedure:
-
Prepare a deactivating solution, such as a fresh 10% bleach solution (sodium hypochlorite).[6]
-
Carefully wipe down all contaminated surfaces and equipment.
-
Allow the deactivating solution to remain in contact for a sufficient time (e.g., 15-20 minutes).
-
Wipe the surfaces and equipment with a cleaning agent (e.g., soap and water) to remove the deactivating agent.[6]
-
All materials used for decontamination (e.g., paper towels) must be disposed of as cytotoxic solid waste.[6]
-
Final Disposal
The ultimate disposal of cytotoxic waste must be handled by a certified hazardous waste management service.[3]
-
On-site Storage: Store all sealed and labeled cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected.
-
Disposal Method: The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[3] This process ensures the complete breakdown of the hazardous molecules.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Emergency spill response protocol for cytotoxic compounds.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. hse.gov.uk [hse.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. unthsc.edu [unthsc.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. kingstonhsc.ca [kingstonhsc.ca]
Personal protective equipment for handling MC-Val-Cit-PAB-dimethylDNA31
Topic: Personal Protective Equipment for Handling MC-Val-Cit-PAB-dimethylDNA31
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This compound is an agent-linker conjugate designed for antibody-drug conjugates (ADCs) with potent antitumor activity.[1][2] The cytotoxic potential of such compounds necessitates stringent safety protocols to protect laboratory personnel from exposure.[3] This guide outlines the essential personal protective equipment (PPE) and handling procedures for this compound, treating it as a highly potent active pharmaceutical ingredient (HPAPI).
Hazard Assessment and Occupational Exposure Limits
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of its components—a cytotoxic payload ("dimethylDNA31") and a common ADC linker—demands a cautious approach.[1][2][3] ADCs and their components are often classified as HPAPIs due to the high toxicity of the payload.[4] Therefore, handling procedures should be based on the assumption of high potency and toxicity.
Occupational Exposure Bands (OEB) for Potent Compounds:
| OEB Category | Occupational Exposure Limit (OEL) | Compound Properties | Handling Requirements |
| 3 | 0.03-10 µg/m³ | Toxic and/or high pharmacological activity. | Ventilation control (ventilated balance enclosure, HEPA filtration, fume hood), lab coat, safety glasses, gloves, sleeve protectors.[5] |
| 4 | < 0.03 µg/m³ | Extremely toxic and/or very high pharmacological activity. | Isolation technology (glove box), vented balance safety enclosure, dedicated facilities.[5][6] |
Given the intended use in ADCs for cancer therapy, this compound should be handled under conditions appropriate for at least OEB 4.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the hazardous material and should be used in conjunction with engineering controls.[7]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05).[8][9] Double gloving is recommended. | Prevents dermal absorption, which is a primary route of exposure.[9] The outer glove should be removed immediately after handling the compound. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[8] Should fasten in the back.[8] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Full-face shield or safety goggles worn with a fluid-resistant mask.[8] | Protects against splashes and aerosols.[8] |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when handling powders or if there is a risk of aerosol generation.[8] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to potent compounds.[7]
-
Primary Containment: All handling of powdered this compound should be performed in a containment isolator (glove box) or a ventilated balance enclosure.[5][6] For solutions, a certified chemical fume hood is required.
-
Facility Design: The laboratory should have controlled access and be under negative pressure relative to adjacent areas to prevent the escape of contaminants.[10] Air should be single-pass and HEPA-filtered before being exhausted.[10]
-
Closed Systems: Whenever possible, use closed-system transfer devices for moving the compound between vessels.[6]
Standard Operating Procedures
A clear workflow is essential for the safe handling of potent compounds. The following diagram outlines the key steps from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. books.rsc.org [books.rsc.org]
- 4. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. escopharma.com [escopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
